molecular formula C9H12BrNO B1291478 3-Bromo-2-isopropoxy-5-methylpyridine CAS No. 760207-86-1

3-Bromo-2-isopropoxy-5-methylpyridine

Cat. No.: B1291478
CAS No.: 760207-86-1
M. Wt: 230.1 g/mol
InChI Key: IKMYONSIBTXMPU-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxy-5-methylpyridine is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-isopropoxy-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-isopropoxy-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methyl-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-8(10)4-7(3)5-11-9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMYONSIBTXMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626659
Record name 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID10626659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-86-1
Record name 3-Bromo-5-methyl-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a prospective technical guide on the synthesis, characterization, and potential applications of 3-Bromo-2-isopropoxy-5-methylpyridine. As of the date of this publication, a specific CAS (Chemical Abstracts Service) number for this compound could not be identified in major chemical databases, suggesting it is not a commercially available stock item. The information presented herein is based on established principles of organic chemistry and data from structurally analogous compounds.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] The electronic properties of the pyridine ring, combined with its ability to form hydrogen bonds and coordinate with metals, make it a versatile building block for designing molecules with specific biological activities or material properties.[1][5] The strategic placement of substituents allows for the fine-tuning of a molecule's steric and electronic profile, which is critical for optimizing its function, be it as a drug candidate or a specialized chemical.[5]

This guide focuses on the specific, albeit not widely documented, molecule: 3-Bromo-2-isopropoxy-5-methylpyridine . This compound incorporates three key functional groups that suggest significant potential as a synthetic intermediate:

  • A bromine atom at the 3-position, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity.

  • An isopropoxy group at the 2-position, which modulates the electronic nature of the ring and can influence solubility and metabolic stability in a pharmaceutical context.[1]

  • A methyl group at the 5-position, which provides a site for potential metabolism or can be used to influence the molecule's overall shape and lipophilicity.

Given its absence from commercial catalogs, this whitepaper provides a comprehensive theoretical framework for its synthesis, a robust protocol for its characterization, and an expert perspective on its potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical and Structural Properties

While experimental data is unavailable, the key physicochemical properties of 3-Bromo-2-isopropoxy-5-methylpyridine can be calculated based on its structure.

PropertyPredicted Value
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Boiling Point Estimated to be in the range of 220-250 °C
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Below is a diagram illustrating the chemical structure of the target compound.

G start 2,3-Dibromo-5-methylpyridine product 3-Bromo-2-isopropoxy-5-methylpyridine start->product S N Ar Reaction reagent Sodium Isopropoxide (NaOiPr) in Isopropanol (iPrOH) reagent->product conditions Heat (e.g., 80-100 °C) Inert Atmosphere (N₂ or Ar) conditions->product

Figure 2: Proposed Synthesis Pathway via Nucleophilic Aromatic Substitution.

Detailed Step-by-Step Experimental Protocol

Objective: To synthesize 3-Bromo-2-isopropoxy-5-methylpyridine.

Materials:

  • 2,3-dibromo-5-methylpyridine

  • Sodium metal (or Sodium hydride, 60% dispersion in mineral oil)

  • Anhydrous isopropanol

  • Anhydrous Toluene or DMF (optional, as co-solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of Sodium Isopropoxide:

    • Causality: The isopropoxide nucleophile must be generated in situ or prepared beforehand. Using sodium metal in anhydrous isopropanol is a standard and effective method.

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous isopropanol (e.g., 100 mL for a 10 mmol scale reaction).

    • Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to the starting pyridine) to the isopropanol at room temperature. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition.

    • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium isopropoxide.

  • Nucleophilic Substitution Reaction:

    • Causality: The SNAr reaction requires elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex and subsequent bromide elimination. An inert atmosphere prevents side reactions.

    • To the freshly prepared sodium isopropoxide solution, add 2,3-dibromo-5-methylpyridine (1.0 equivalent) either neat or as a solution in a minimal amount of anhydrous toluene or DMF.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is expected to take several hours (e.g., 4-12 hours).

  • Work-up and Extraction:

    • Causality: The work-up procedure is designed to quench the reaction, neutralize any remaining base, and extract the organic product into a non-polar solvent.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Causality: The crude product will likely contain unreacted starting material and potential side products. Flash column chromatography is the standard method for purifying neutral organic compounds.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 3-Bromo-2-isopropoxy-5-methylpyridine.

Proposed Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods should be employed.

G start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (e.g., GC-MS or ESI-MS) start->ms ir Infrared (IR) Spectroscopy start->ir structure Confirm Structure & Purity nmr->structure ms->structure ir->structure

Figure 3: Workflow for Structural Confirmation and Purity Analysis.

Predicted Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Two signals in the aromatic region (approx. 7.0-8.5 ppm). A doublet for the proton at C4 and a doublet for the proton at C6.

    • Isopropoxy Group: A septet for the CH proton (approx. 5.2-5.4 ppm) and a doublet for the two CH₃ groups (approx. 1.3-1.4 ppm).

    • Methyl Group: A singlet for the methyl group at C5 (approx. 2.2-2.4 ppm).

  • ¹³C NMR (in CDCl₃):

    • Aromatic Carbons: Five distinct signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the isopropoxy group (C2) would be the most downfield.

    • Isopropoxy Group: A signal for the CH carbon (approx. 70-75 ppm) and a signal for the CH₃ carbons (approx. 20-25 ppm).

    • Methyl Group: A signal for the C5-methyl carbon (approx. 15-20 ppm).

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) should be observed at m/z 230 and 232 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

    • A significant fragment would be the loss of a propyl group (M-43).

  • Infrared (IR) Spectroscopy:

    • Characteristic C-O stretching vibrations for the ether linkage around 1250-1000 cm⁻¹.

    • Aromatic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

    • C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Potential Applications in Research and Development

Substituted pyridines are invaluable in drug discovery and serve as key intermediates for agrochemicals and materials. [3]

  • Pharmaceutical Intermediates: The primary projected application for 3-Bromo-2-isopropoxy-5-methylpyridine is as a versatile intermediate in the synthesis of more complex molecules. The bromine at the 3-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. This is a common strategy in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. [5][6]The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

  • Agrochemical Synthesis: Similar pyridine-based structures are found in a variety of herbicides and fungicides. The specific substitution pattern of this molecule could be explored as a core for developing new crop protection agents.

  • Materials Science: Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The electronic properties of this molecule could be of interest in these fields.

Safety and Handling

While a specific safety data sheet (SDS) for this compound does not exist, precautions should be based on similar halogenated pyridine derivatives.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation. May also cause respiratory irritation. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-Bromo-2-isopropoxy-5-methylpyridine represents a synthetically valuable, yet underexplored, chemical entity. While not commercially available, this guide provides a robust and scientifically grounded pathway for its synthesis and characterization. The strategic arrangement of its functional groups—a versatile bromine handle, a modulating isopropoxy group, and a pyridine core—makes it a highly attractive building block for researchers in drug discovery, agrochemical development, and materials science. The protocols and predictive data herein are intended to empower scientists to synthesize and utilize this compound, potentially unlocking new avenues for innovation.

References

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • Pyridines deep dive: Applications and side effects. Chempanda. Retrieved from [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Retrieved from [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. The Royal Society of Chemistry. Retrieved from [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions?. (2012). ResearchGate. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

  • Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-isopropoxy-5-methylpyridine: Synthesis, Properties, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, make them privileged scaffolds in drug discovery. Specifically, halogenated and alkoxylated pyridines serve as versatile intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions.

3-Bromo-2-isopropoxy-5-methylpyridine incorporates several key features that make it a compound of significant interest for researchers and drug development professionals:

  • A Bromine Handle for Cross-Coupling: The bromine atom at the 3-position is strategically placed for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse carbon and heteroatom substituents.

  • An Isopropoxy Group Modulating Properties: The 2-isopropoxy group can influence the compound's steric and electronic properties, as well as its solubility and metabolic stability. This can be crucial for fine-tuning the pharmacokinetic profile of a potential drug candidate.

  • A Methyl Group for Further Functionalization or Steric Control: The methyl group at the 5-position can serve as a point for further synthetic elaboration or to provide steric hindrance that can influence the molecule's conformation and binding to biological targets.

This guide provides a comprehensive overview of the projected chemical properties of 3-Bromo-2-isopropoxy-5-methylpyridine, a plausible synthetic strategy, and its expected reactivity, offering a valuable resource for its potential synthesis and application in research and development.

Proposed Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Bromo-2-isopropoxy-5-methylpyridine. These values are estimated based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C₉H₁₂BrNO-
Molecular Weight 230.10 g/mol -
Appearance Colorless to light yellow liquid or low-melting solidAnalogy to similar compounds
Boiling Point ~220-240 °C at 760 mmHgAnalogy to similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Sparingly soluble in water.General principles of solubility
CAS Number Not assignedDatabase search

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine can be envisioned in a two-step sequence starting from the commercially available 2-hydroxy-5-methylpyridine. This strategy involves an initial bromination followed by an etherification reaction.

Synthesis_Pathway start 2-Hydroxy-5-methylpyridine intermediate 3-Bromo-2-hydroxy-5-methylpyridine start->intermediate Bromination (e.g., NBS, Acetonitrile) product 3-Bromo-2-isopropoxy-5-methylpyridine intermediate->product Williamson Ether Synthesis (e.g., Isopropyl iodide, Base) Suzuki_Mechanism cluster_cat Catalytic Cycle pd0 Pd(0)L2 pd_add Oxidative Addition Ar-Pd(II)(Br)L2 pd0->pd_add Ar-Br pd_trans Transmetalation Ar-Pd(II)(R)L2 pd_add->pd_trans R-B(OR)2 pd_elim Reductive Elimination pd_trans->pd_elim pd_elim->pd0 Ar-R product 3-R-2-isopropoxy- 5-methylpyridine (Ar-R) pd_elim->product start 3-Bromo-2-isopropoxy- 5-methylpyridine (Ar-Br) start->pd_add boronic R-B(OR)2 boronic->pd_trans

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of two strategic pathways for the synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful execution.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of contemporary drug discovery and materials science. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged scaffolds in the design of biologically active molecules. 3-Bromo-2-isopropoxy-5-methylpyridine, in particular, offers a versatile platform for further chemical elaboration, with the bromine atom serving as a handle for cross-coupling reactions and the isopropoxy and methyl groups influencing the molecule's steric and electronic profile.

This guide will explore two distinct and scientifically robust synthetic routes to this target molecule, each with its own set of advantages and considerations.

Pathway 1: Late-Stage Bromination via an Alkoxypyridine Intermediate

This initial pathway focuses on the early introduction of the isopropoxy group, followed by a regioselective bromination at the 3-position. This strategy is predicated on the activating effect of the alkoxy group on the pyridine ring, directing the electrophilic substitution.

Visualizing Pathway 1

Pathway 1: Late-Stage Bromination A 2-Hydroxy-5-methylpyridine B 2-Chloro-5-methylpyridine A->B  POCl3 or SOCl2 C 2-Isopropoxy-5-methylpyridine B->C  NaO-iPr, Isopropanol D 3-Bromo-2-isopropoxy-5-methylpyridine C->D  NBS, Acetonitrile

Caption: A three-step synthesis beginning with the chlorination of 2-Hydroxy-5-methylpyridine.

Step 1: Synthesis of 2-Chloro-5-methylpyridine

The conversion of 2-hydroxy-5-methylpyridine to its chloro-analogue is a critical first step. The hydroxyl group is a poor leaving group and must be activated. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Experimental Protocol:

  • To a stirred solution of 2-hydroxy-5-methylpyridine (1.0 eq) in a suitable solvent such as toluene or neat, add phosphorus oxychloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (typically 100-110 °C) for 2-4 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the mixture is cooled to room temperature and slowly quenched with ice-water.

  • The aqueous solution is neutralized with a base (e.g., NaOH or NaHCO₃) to a pH of 7-8.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-chloro-5-methylpyridine.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
2-Hydroxy-5-methylpyridine1.0 eq---
Phosphorus Oxychloride1.5 - 2.0 eq0 to 1102 - 485 - 95
Toluene (optional)----
Step 2: Nucleophilic Aromatic Substitution to Yield 2-Isopropoxy-5-methylpyridine

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr).[2] The electron-withdrawing nature of the ring nitrogen facilitates the attack of a nucleophile. In this step, sodium isopropoxide is used as the nucleophile.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare sodium isopropoxide by adding sodium metal (1.1 eq) to anhydrous isopropanol.

  • Once the sodium has completely reacted, add 2-chloro-5-methylpyridine (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-isopropoxy-5-methylpyridine.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
2-Chloro-5-methylpyridine1.0 eq---
Sodium1.1 eqRoom Temp to 824 - 680 - 90
Anhydrous IsopropanolSolvent---
Step 3: Electrophilic Bromination

The final step involves the regioselective bromination of the electron-rich 2-isopropoxypyridine ring. The isopropoxy group is an activating, ortho-, para-director. As the para-position (5-position) is already occupied by a methyl group, and the other ortho-position is sterically hindered by the isopropoxy group, bromination is directed to the 3-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this transformation.[3][4]

Experimental Protocol:

  • Dissolve 2-isopropoxy-5-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to afford pure 3-Bromo-2-isopropoxy-5-methylpyridine.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
2-Isopropoxy-5-methylpyridine1.0 eq---
N-Bromosuccinimide (NBS)1.05 eq0 to Room Temp1 - 375 - 85
AcetonitrileSolvent---

Pathway 2: Construction from a Pre-brominated Pyridine Core

This alternative pathway introduces the bromine atom at an earlier stage, utilizing a Sandmeyer reaction on an amino-pyridine precursor. The isopropoxy group is then installed in the final step. This approach can be advantageous if the starting aminopyridine is readily available or if the late-stage bromination in Pathway 1 proves to be low-yielding or non-selective.

Visualizing Pathway 2

Pathway 2: Early-Stage Bromination E 3-Amino-5-methylpyridine F 3-Bromo-5-methylpyridine E->F  1. NaNO2, HBr  2. CuBr (Sandmeyer) G 3-Bromo-2-chloro-5-methylpyridine F->G  Chlorination H 3-Bromo-2-isopropoxy-5-methylpyridine G->H  NaO-iPr, Isopropanol

Caption: A three-step synthesis commencing with the Sandmeyer reaction of 3-Amino-5-methylpyridine.

Step 1: Sandmeyer Reaction to Synthesize 3-Bromo-5-methylpyridine

The Sandmeyer reaction is a classic transformation that converts an aromatic amine into a diazonium salt, which is then displaced by a nucleophile, in this case, bromide.[2] This reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring that might be difficult to install directly.

Experimental Protocol:

  • Dissolve 3-amino-5-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).[5]

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, neutralize with a base, and extract the product with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give 3-bromo-5-methylpyridine.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
3-Amino-5-methylpyridine1.0 eq---
Sodium Nitrite1.1 eq0 - 50.5-
Copper(I) Bromide1.2 eq0 to 602 - 370 - 80
48% Hydrobromic AcidSolvent/Reagent---
Step 2: Chlorination to form 3-Bromo-2-chloro-5-methylpyridine

Direct chlorination of 3-bromo-5-methylpyridine can be challenging due to the deactivating effect of the bromine atom. A common strategy is to first form the N-oxide, which activates the 2- and 6-positions to nucleophilic attack, followed by treatment with a chlorinating agent like POCl₃.[6]

Experimental Protocol:

  • N-Oxide Formation: Dissolve 3-bromo-5-methylpyridine (1.0 eq) in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and heat as necessary.

  • Chlorination: The crude N-oxide is then reacted with phosphorus oxychloride (POCl₃), similar to the procedure in Pathway 1, Step 1, to yield 3-bromo-2-chloro-5-methylpyridine. A patent describes the diazotization of 2-amino-3-bromo-5-methylpyridine followed by treatment with a chloride source to yield the target compound.[7]

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
3-Bromo-5-methylpyridine1.0 eq---
m-CPBA or H₂O₂1.1 eqRoom Temp to Reflux2 - 680 - 90 (N-Oxide)
Phosphorus Oxychloride1.5 - 2.0 eq0 to 1102 - 470 - 80 (Chlorination)
Step 3: Introduction of the Isopropoxy Group

The final step is a nucleophilic aromatic substitution, analogous to Step 2 of Pathway 1. The more labile chlorine atom at the 2-position is displaced by isopropoxide.

Experimental Protocol:

  • Prepare sodium isopropoxide from sodium metal and anhydrous isopropanol as described in Pathway 1, Step 2.

  • Add 3-bromo-2-chloro-5-methylpyridine (1.0 eq) to the sodium isopropoxide solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Work-up the reaction as described in Pathway 1, Step 2, to isolate 3-Bromo-2-isopropoxy-5-methylpyridine.

Reagent/SolventMolar Ratio/ConcentrationTemperature (°C)Time (h)Typical Yield (%)
3-Bromo-2-chloro-5-methylpyridine1.0 eq---
Sodium1.1 eqRoom Temp to 824 - 875 - 85
Anhydrous IsopropanolSolvent---

Conclusion and Outlook

Both synthetic pathways presented offer viable and robust methods for the preparation of 3-Bromo-2-isopropoxy-5-methylpyridine. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway 1 may be more direct if 2-hydroxy-5-methylpyridine is readily accessible, while Pathway 2 offers a reliable alternative, particularly if functionalization via the Sandmeyer reaction is a familiar and well-established procedure in the lab.

The protocols provided are intended as a guide and may require optimization based on the specific reaction scale and equipment. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India.

  • Huang Guorong. Synthesis method of 2-chloro-5-chloromethylpyridine. 2018.

  • Patent 0121320.
  • European Patent EP0530524A1. Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research.
  • BenchChem. Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine.
  • PrepChem. Synthesis of 3-bromo-2-chloro-5-methylpyridine.

  • Chem-Impex. 2-Amino-3-bromo-5-chloropyridine.

  • CN105348177A. Preparation method for 2,5-dibromo-3-methylpyridine.
  • European Patent EP0569701A1.
  • US Patent 4612377A.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017.
  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
  • US Patent US20170008846A1. Process for making 2-chloro-5-methylpyridine.
  • US Patent 5329011A.
  • Deaminative chlorination of aminoheterocycles.
  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. 2001.
  • US Patent 5332824A.
  • US Patent 5436344A.
  • Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube. 2021.
  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011.
  • Chem-Impex. 3-Amino-5-methylpyridine.

  • European Patent EP0623600A1.
  • CN111777549A. Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Chemistry LibreTexts. 24.9: Reactions of Arylamines. 2024.
  • TCI Chemicals. TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide. 2023.
  • The Organic Chemistry Tutor.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • PrepChem. Synthesis of 1.1. 2-Amino-3-bromo-5-chloropyridine.

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3-Bromo-2-isopropoxy-5-methylpyridine IR spectroscopy data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-2-isopropoxy-5-methylpyridine

Introduction: The Vibrational Story of a Molecule

Infrared (IR) spectroscopy is a cornerstone of molecular characterization, providing a unique vibrational fingerprint that arises from the absorption of infrared radiation by a molecule's bonds. Each functional group within a molecule possesses distinct vibrational modes—stretching, bending, rocking, and twisting—that absorb IR radiation at characteristic frequencies. This technique allows researchers, particularly in drug development and materials science, to confirm the identity of a synthesized compound, assess its purity, and elucidate its structural features.

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-bromo-2-isopropoxy-5-methylpyridine. As no single experimental spectrum for this specific molecule is readily available in public databases, this paper serves as a predictive reference, grounded in the established principles of vibrational spectroscopy and data from analogous structures. We will deconstruct the molecule into its constituent functional groups, predict their characteristic absorption bands, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. The causality behind spectral features is emphasized, offering not just data, but a framework for interpretation.

Molecular Structure: A Sum of Vibrational Parts

To predict the IR spectrum, we must first analyze the molecular architecture of 3-bromo-2-isopropoxy-5-methylpyridine. The molecule is comprised of several key functional groups, each contributing distinct signals to the overall spectrum:

  • A Trisubstituted Pyridine Ring: This aromatic heterocycle forms the core of the molecule. Its vibrations are complex and influenced by the electronic effects of its substituents.

  • An Isopropoxy Group (-O-CH(CH₃)₂): An ether linkage to a branched alkyl group. This group will exhibit characteristic C-H and C-O stretches.

  • A Methyl Group (-CH₃): Attached to the pyridine ring, it will show typical aliphatic C-H vibrations.

  • A Bromo Group (-Br): A halogen substituent whose C-Br bond vibration is found in the far-infrared (fingerprint) region.

The interplay of these groups dictates the final appearance of the IR spectrum.

Predicted IR Spectrum: A Band-by-Band Analysis

The following sections detail the expected vibrational frequencies (in wavenumbers, cm⁻¹) for each part of the molecule.

Aromatic and Aliphatic C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the separation of aromatic and aliphatic C-H stretches.

  • Aromatic C-H Stretch (≈3100-3000 cm⁻¹): The C-H bonds on the pyridine ring (at positions 4 and 6) are attached to sp²-hybridized carbons. Their stretching vibrations typically appear at frequencies just above 3000 cm⁻¹.[1] These absorptions are expected to be of weak to medium intensity.

  • Aliphatic C-H Stretch (≈3000-2850 cm⁻¹): The C-H bonds of the isopropoxy and methyl groups are on sp³-hybridized carbons, causing them to absorb below 3000 cm⁻¹.[2][3] We anticipate strong, sharp peaks corresponding to the asymmetric and symmetric stretching of these groups. The isopropyl group, with its tertiary C-H, will also contribute to this complex absorption pattern.

Pyridine Ring Vibrations (1600-1400 cm⁻¹)

The double bonds within the pyridine ring give rise to several characteristic stretching vibrations. These are analogous to the C=C stretches in benzene but are influenced by the presence of the nitrogen heteroatom.

  • C=C and C=N Ring Stretching (≈1600-1585 cm⁻¹ and 1500-1400 cm⁻¹): Substituted pyridines typically show a series of sharp, medium-to-strong intensity bands in this region.[1][4] The exact positions are sensitive to the nature and position of the substituents. For 3-bromo-2-isopropoxy-5-methylpyridine, we expect a complex pattern of absorptions due to the varied electronic nature of the bromo, isopropoxy, and methyl groups.

Aliphatic C-H Bending Vibrations (1470-1365 cm⁻¹)

The bending (deformation) vibrations of the methyl and isopropyl C-H bonds appear in this region.

  • CH₃ and CH₂ Bending (≈1470-1450 cm⁻¹): Asymmetric and symmetric bending of the methyl groups will produce medium-intensity absorptions.

  • Isopropyl Group Doublet (≈1385 cm⁻¹ and 1370 cm⁻¹): A hallmark of the isopropyl group is a distinct doublet caused by the symmetric bending of the two methyl groups attached to the same carbon (gem-dimethyl).[5] This feature is highly diagnostic for the presence of the isopropoxy substituent.

The Fingerprint Region (1300-600 cm⁻¹)

This region contains a wealth of complex vibrations that are unique to the overall molecular structure. While individual assignments can be challenging, several key functional group absorptions are reliably found here.

  • C-O-C Ether Stretch (≈1260-1000 cm⁻¹): The stretching of the C-O bonds in the isopropoxy group is expected to produce a strong, prominent band. Aryl alkyl ethers typically show a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending (≈900-700 cm⁻¹): The C-H bonds on the pyridine ring bend out of the plane of the ring, giving rise to absorptions whose positions are highly indicative of the substitution pattern. For a 2,3,5-trisubstituted pyridine, predicting the exact pattern is complex, but strong bands are expected in this range.

  • C-Br Stretch (≈690-515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected to appear as a medium to strong absorption in the low-frequency end of the fingerprint region.[1][6] Its presence is a direct confirmation of the bromine substituent.

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected key absorptions for 3-bromo-2-isopropoxy-5-methylpyridine.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Weak-MediumC-H StretchAromatic (Pyridine Ring)
3000-2850StrongC-H Stretch (asymmetric & symmetric)Aliphatic (Isopropoxy, Methyl)
1600-1585Medium-StrongC=C and C=N Ring StretchPyridine Ring
1500-1400Medium-StrongC=C and C=N Ring StretchPyridine Ring
1470-1450MediumC-H Bend (asymmetric & symmetric)Aliphatic (Isopropoxy, Methyl)
~1385 & ~1370Medium, SharpC-H Symmetric Bend (Doublet)Isopropyl Group
1260-1230StrongC-O-C Asymmetric StretchAryl Alkyl Ether
1050-1020StrongC-O-C Symmetric StretchAryl Alkyl Ether
900-700StrongC-H Out-of-Plane BendAromatic (Pyridine Ring)
690-515Medium-StrongC-Br StretchBromoalkane

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines a self-validating methodology for obtaining the IR spectrum of 3-bromo-2-isopropoxy-5-methylpyridine using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or germanium crystal

  • Sample of 3-bromo-2-isopropoxy-5-methylpyridine (solid or oil)

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • Instrument Preparation and Verification:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Confirm that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Verify instrument performance by running a standard polystyrene film test (if required by laboratory SOPs).

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe lightly dampened with isopropanol.

    • Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.

    • The goal is to have a chemically and physically clean surface to ensure optimal sample contact.

  • Background Spectrum Acquisition (Self-Validation Step):

    • With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmosphere) and the instrument's response, which will be digitally subtracted from the sample spectrum.

    • Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, typically 16-32 scans co-added for a good signal-to-noise ratio.

    • Causality: An accurate background is critical. Any contaminants on the crystal or significant changes in the atmosphere (e.g., breathing near the instrument) will appear as artifacts in the final spectrum.

  • Sample Application:

    • Place a small amount of the 3-bromo-2-isopropoxy-5-methylpyridine sample directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed (typically 1-2 mg).

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. The evanescent wave that probes the sample only penetrates a few microns, making good contact essential for a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum.

    • The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the structure.

  • Post-Measurement Cleanup:

    • Retract the pressure arm and carefully remove the bulk of the sample with a clean spatula.

    • Clean the ATR crystal thoroughly with isopropanol and lint-free wipes as described in Step 2.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol.

experimental_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Cleanup A Instrument Warm-up & Purge B Clean ATR Crystal A->B C Acquire Background Spectrum (Empty Crystal) B->C Critical Step: Ensures Clean Baseline D Apply Sample to Crystal C->D E Acquire Sample Spectrum D->E F Process Data (e.g., ATR Correction) E->F Raw Data G Peak Picking & Interpretation F->G H Clean ATR Crystal G->H Final Step

Caption: A flowchart of the ATR-FTIR experimental protocol.

Structure-Spectrum Correlation

This diagram shows the relationship between the molecular structure's functional groups and their corresponding regions in the infrared spectrum.

structure_spectrum cluster_spectrum Infrared Spectrum Spec 4000 cm⁻¹  <-- Wavenumber -->  400 cm⁻¹ Mol 3-Bromo-2-isopropoxy- 5-methylpyridine A Aromatic C-H Mol->A B Aliphatic C-H (Isopropyl, Methyl) Mol->B C Pyridine Ring (C=C, C=N) Mol->C D Ether C-O Mol->D E C-Br Bond Mol->E A->Spec ~3050 cm⁻¹ B->Spec ~2950 cm⁻¹ C->Spec 1600-1400 cm⁻¹ D->Spec ~1250 cm⁻¹ E->Spec <700 cm⁻¹

Sources

3-Bromo-2-isopropoxy-5-methylpyridine mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-isopropoxy-5-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-bromo-2-isopropoxy-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation under both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) conditions. By synthesizing established fragmentation rules for ethers, halogenated compounds, and pyridine derivatives, this guide offers a predictive framework for identifying this molecule and its analogues. We will explore the causality behind fragmentation pathways, present validated experimental protocols, and provide visual diagrams to elucidate complex ionic transformations.

Introduction: The Structural Context

3-Bromo-2-isopropoxy-5-methylpyridine is a substituted pyridine derivative. The structural elucidation of such molecules is paramount in pharmaceutical and agrochemical research, where precise identification is critical for understanding synthesis, metabolism, and degradation pathways. Mass spectrometry serves as a primary analytical tool, offering unparalleled sensitivity and structural information from minimal sample quantities.

The molecule's structure combines several key functional groups that dictate its fragmentation behavior:

  • A pyridine ring : A stable aromatic heterocycle.

  • A bromine atom : A halogen with two prominent isotopes (⁷⁹Br and ⁸¹Br), providing a distinctive isotopic signature.

  • An isopropoxy ether group : Prone to specific alpha and beta cleavages.

  • A methyl group : A simple alkyl substituent on the aromatic ring.

Understanding the interplay of these groups under ionization is the key to interpreting the mass spectrum authoritatively.

The Molecular Ion: A Tale of Two Isotopes

The first and most diagnostic feature in the mass spectrum of a bromine-containing compound is the molecular ion region. Due to the natural abundance of bromine isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1][2] This M and M+2 pattern is an unmistakable indicator of the presence of a single bromine atom.

For 3-bromo-2-isopropoxy-5-methylpyridine (C₉H₁₂BrNO), the expected monoisotopic masses are:

  • M+• (containing ⁷⁹Br): m/z 229.01

  • [M+2]+• (containing ⁸¹Br): m/z 231.01

Under "soft" ionization techniques like ESI, these peaks, corresponding to the protonated molecule [M+H]⁺, will be prominent.[3] In EI-MS, the molecular ion peak may be less abundant due to extensive fragmentation, but the characteristic isotopic pattern should still be discernible.[4]

Electron Ionization (EI-MS): Unraveling the Fragmentation Cascade

Electron Ionization is a high-energy technique that induces extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.[5] The fragmentation of 3-bromo-2-isopropoxy-5-methylpyridine under EI is predicted to follow several competing pathways initiated by the radical cation (M+•).

Pathway A: Ether Cleavage

The isopropoxy group is a prime site for initial fragmentation. The most common fragmentation for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[4][6][7]

  • Loss of a Methyl Radical (-•CH₃): Alpha-cleavage within the isopropyl group leads to the loss of a methyl radical (15 Da), forming a stable oxonium ion. This is often a highly favored pathway.

    • m/z 214/216

  • Loss of Propene (C₃H₆): A rearrangement reaction can lead to the elimination of a neutral propene molecule (42 Da) via a six-membered transition state (a McLafferty-type rearrangement is not canonical here, but a similar hydrogen transfer is plausible), resulting in a 2-hydroxy-bromopyridine radical cation.

    • m/z 187/189

  • Loss of Isopropyl Radical (-•C₃H₇): Cleavage of the C-O bond results in the loss of the entire isopropyl group as a radical (43 Da), leaving a pyridone-like radical cation.

    • m/z 186/188

Pathway B: Halogen and Ring Cleavage
  • Loss of Bromine Radical (-•Br): Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). The stability of the aromatic ring makes this a significant, though not always dominant, fragmentation.[8]

    • m/z 150

  • Ring Fragmentation: Pyridine rings themselves can fragment, often through the loss of neutral molecules like HCN (27 Da).[9] This typically occurs after initial fragmentation of the substituents.

Visualizing EI Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

EI_Fragmentation cluster_ether Ether Cleavage cluster_halogen Halogen/Ring Cleavage M C₉H₁₂BrNO⁺• m/z 229/231 F1 [M - CH₃]⁺ m/z 214/216 M->F1 - •CH₃ F2 [M - C₃H₆]⁺• m/z 187/189 M->F2 - C₃H₆ F3 [M - C₃H₇]⁺ m/z 186/188 M->F3 - •C₃H₇ F4 [M - Br]⁺ m/z 150 M->F4 - •Br F5 Further Fragments (e.g., loss of HCN, CO) F1->F5 F2->F5 F3->F5 F4->F5

Caption: Predicted EI-MS fragmentation pathways for 3-bromo-2-isopropoxy-5-methylpyridine.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[3] To gain structural information, tandem mass spectrometry (MS/MS) is employed to isolate the [M+H]⁺ ion and induce fragmentation through collision-induced dissociation (CID).[10][11]

The primary target for protonation is the pyridine nitrogen, the most basic site in the molecule. Fragmentation of the resulting even-electron ion will proceed via the loss of neutral molecules.

  • Neutral Loss of Propene (C₃H₆): This is often the most dominant fragmentation pathway for protonated alkoxy-pyridines. The isopropoxy group is lost as propene (42 Da), leaving a protonated 2-hydroxy-bromopyridine.

    • Precursor Ion: m/z 230/232

    • Product Ion: m/z 188/190

  • Neutral Loss of Isopropanol (C₃H₈O): Loss of the entire isopropoxy group as a neutral alcohol molecule (60 Da) can also occur, though it may be less favorable than the loss of propene.

    • Precursor Ion: m/z 230/232

    • Product Ion: m/z 170/172

Visualizing ESI-MS/MS Fragmentation

This diagram shows the expected fragmentation of the protonated molecule in an MS/MS experiment.

ESI_Fragmentation MH [M+H]⁺ m/z 230/232 P1 [M+H - C₃H₆]⁺ m/z 188/190 MH->P1 Neutral Loss - C₃H₆ P2 [M+H - C₃H₈O]⁺ m/z 170/172 MH->P2 Neutral Loss - C₃H₈O

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-bromo-2-isopropoxy-5-methylpyridine.

Summary of Expected Fragments

The following table summarizes the key ions predicted to be observed in the mass spectra of 3-bromo-2-isopropoxy-5-methylpyridine.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral Loss / Fragment LostProposed Mechanism
EI 229 / 231 (M+•)214 / 216•CH₃Alpha-cleavage in the isopropoxy group
EI 229 / 231 (M+•)187 / 189C₃H₆Hydrogen rearrangement and propene loss
EI 229 / 231 (M+•)186 / 188•C₃H₇Cleavage of the ether C-O bond
EI 229 / 231 (M+•)150•BrLoss of bromine radical
ESI-MS/MS 230 / 232 ([M+H]⁺)188 / 190C₃H₆Loss of neutral propene from the protonated molecule
ESI-MS/MS 230 / 232 ([M+H]⁺)170 / 172C₃H₈OLoss of neutral isopropanol

Experimental Protocols

To validate these predictions, the following generalized protocols are recommended. Instrument parameters should be optimized for the specific machine in use.

EI-MS Protocol via Gas Chromatography (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC System:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (EI) Settings:

    • Ionization Method: Electron Ionization (EI).[12]

    • Electron Energy: 70 eV.[12]

    • Ion Source Temperature: 230°C.[13]

    • Mass Range: Scan from m/z 40 to 350.

ESI-MS/MS Protocol via Liquid Chromatography (LC-MS)
  • Sample Preparation: Dissolve the sample in a methanol/water (50:50) mixture to a concentration of 1-10 µg/mL.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[12]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (ESI-MS/MS) Settings:

    • Ionization Method: Electrospray Ionization (ESI), positive mode.[12]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • MS1 Scan: Scan from m/z 100 to 400 to find the [M+H]⁺ ion at m/z 230/232.

    • MS2 Scan (Product Ion Scan): Isolate the precursor ion (m/z 230) and apply a range of collision energies (e.g., 10-30 eV) to generate a representative fragmentation spectrum.[12]

Conclusion

The mass spectrometric fragmentation of 3-bromo-2-isopropoxy-5-methylpyridine is governed by the predictable behavior of its constituent functional groups. Key diagnostic features include the characteristic M/M+2 isotopic pattern from bromine, dominant cleavages of the isopropoxy side chain under both EI and ESI conditions, and potential loss of the bromine atom. By leveraging the distinct fragmentation patterns generated by hard (EI) and soft (ESI-MS/MS) ionization techniques, researchers can confidently identify and structurally characterize this molecule, providing a solid analytical foundation for its application in drug discovery and development.

References

  • ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides.
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  • Chemistry LibreTexts. (2023). Ether Fragmentation. In Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.
  • Podborský, V., Zavadilík, P., & Šafářová, L. (2019). Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. Chemické Listy, 113, 168.
  • PubMed. (n.d.). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2025). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. B., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70, 1028-1036.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Retrieved from [Link]

  • PubMed. (n.d.). Tandem Mass Spectrometric Accurate Mass Performance of Time-Of-Flight and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry: A Case Study With Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

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Navigating the Solubility Landscape of 3-Bromo-2-isopropoxy-5-methylpyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Advancing Novel Pyridine Derivatives

In the landscape of contemporary drug discovery, pyridine scaffolds are of significant interest to medicinal chemists due to their versatile therapeutic applications.[1] The novel compound, 3-Bromo-2-isopropoxy-5-methylpyridine, represents a promising, yet uncharacterized, molecule within this class. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount to its successful development. Among these, solubility is a critical parameter that dictates a compound's bioavailability and, consequently, its therapeutic efficacy.[2] Poor solubility can present significant hurdles in formulation development, leading to high dosage requirements and variable drug absorption.[2]

This in-depth technical guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 3-Bromo-2-isopropoxy-5-methylpyridine. In the absence of established experimental data, this document provides a predictive solubility profile based on first principles of physical organic chemistry. Furthermore, it outlines a comprehensive, self-validating experimental protocol for the empirical determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers with the theoretical and practical knowledge necessary to confidently advance this promising molecule through the development pipeline.

Molecular Profile and Physicochemical Characteristics

A comprehensive understanding of a molecule's structure and inherent properties is the first step in predicting its solubility behavior. The principle of "like dissolves like" is a cornerstone of solubility science, emphasizing that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3]

Chemical Structure:

Physicochemical Properties of 3-Bromo-2-isopropoxy-5-methylpyridine:

PropertyValueSource
CAS Number 1255574-44-7
Molecular Formula C₁₀H₁₄BrNO
Molecular Weight 244.13 g/mol

Structural Analysis for Solubility Prediction:

  • Polarity: The pyridine ring, with its electronegative nitrogen atom, imparts a degree of polarity to the molecule. The bromine atom and the ether linkage of the isopropoxy group also contribute to the overall polarity through dipole-dipole interactions. However, the molecule also possesses significant nonpolar character due to the methyl and isopropoxy alkyl groups. This amphiphilic nature suggests that 3-Bromo-2-isopropoxy-5-methylpyridine will likely exhibit intermediate polarity.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The oxygen atom in the isopropoxy group can also accept hydrogen bonds. The molecule lacks a hydrogen bond donor. This ability to accept hydrogen bonds will influence its solubility in protic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of 3-Bromo-2-isopropoxy-5-methylpyridine in a range of common organic solvents can be made. These predictions are based on the principle of matching the polarity and hydrogen bonding characteristics of the solute and the solvent.

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Hexane NonpolarNoneLowThe significant polarity of the pyridine ring and its substituents will likely lead to poor solubility in a nonpolar alkane solvent.
Toluene NonpolarNoneLow to ModerateThe aromatic nature of toluene may offer some favorable pi-pi stacking interactions with the pyridine ring, potentially leading to slightly better solubility than in hexane.
Diethyl Ether Slightly PolarAcceptorModerateThe ether's ability to act as a hydrogen bond acceptor and its slight polarity make it a reasonable solvent for this compound.
Dichloromethane Polar AproticNoneHighAs a polar aprotic solvent, dichloromethane should effectively solvate the polar regions of the molecule without being hindered by strong solvent-solvent hydrogen bonds.
Ethyl Acetate Polar AproticAcceptorHighThe polarity and hydrogen bond accepting capability of ethyl acetate should lead to good solubility.
Acetone Polar AproticAcceptorHighSimilar to ethyl acetate, acetone's polarity and ability to accept hydrogen bonds suggest it will be a good solvent.
Isopropanol Polar ProticDonor & AcceptorHighThe "like-dissolves-like" principle is strong here; the isopropoxy group on the solute is structurally similar to the solvent. The solvent's ability to both donate and accept hydrogen bonds will facilitate solvation.
Ethanol Polar ProticDonor & AcceptorHighSimilar to isopropanol, ethanol is a polar protic solvent that should effectively solvate the molecule.
Methanol Polar ProticDonor & AcceptorHighAs the most polar of the common alcohols, methanol is expected to be an excellent solvent for this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticAcceptorVery HighDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
N,N-Dimethylformamide (DMF) Polar AproticAcceptorVery HighSimilar to DMSO, DMF is a powerful polar aprotic solvent that is likely to readily dissolve the target compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To move from prediction to empirical data, a robust and validated experimental method is essential. The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[4][5]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess agitate Agitate at Constant Temperature (e.g., 24h at 25°C) add_excess->agitate allow_settle Allow Solids to Settle agitate->allow_settle withdraw_supernatant Withdraw Aliquot of Supernatant allow_settle->withdraw_supernatant filter_sample Filter Sample (e.g., 0.22 µm PTFE filter) withdraw_supernatant->filter_sample dilute_sample Dilute Sample with Mobile Phase filter_sample->dilute_sample analyze Analyze by Validated HPLC Method dilute_sample->analyze quantify Quantify Concentration vs. Standard Curve analyze->quantify report Report Solubility (e.g., mg/mL) quantify->report

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology

1. Materials and Equipment:

  • 3-Bromo-2-isopropoxy-5-methylpyridine (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable vessels with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Preparation of Standard Solutions:

  • Accurately prepare a stock solution of 3-Bromo-2-isopropoxy-5-methylpyridine in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

3. Sample Preparation and Equilibration:

  • For each solvent to be tested, add an excess amount of solid 3-Bromo-2-isopropoxy-5-methylpyridine to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

4. Sampling and Analysis:

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted samples by a validated, stability-indicating HPLC method.

5. Data Analysis and Reporting:

  • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

  • Determine the concentration of 3-Bromo-2-isopropoxy-5-methylpyridine in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculate the solubility of the compound in the original solvent by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or µg/mL.

Conclusion: A Forward Look

This technical guide provides a robust framework for understanding and determining the solubility of 3-Bromo-2-isopropoxy-5-methylpyridine in organic solvents. The predictive analysis, grounded in the principles of molecular structure and intermolecular forces, offers a valuable starting point for solvent selection in synthesis, purification, and formulation. The detailed experimental protocol for the shake-flask method provides a clear and reliable path for generating the empirical data necessary for informed decision-making in the drug development process. By combining theoretical prediction with rigorous experimental validation, researchers can efficiently navigate the challenges of working with novel chemical entities and unlock the full therapeutic potential of promising compounds like 3-Bromo-2-isopropoxy-5-methylpyridine.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-isocyano-2-methylpyridine. Retrieved from [Link]

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  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

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  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Advanced Chemistry and Engineering, 6(2), 2053.
  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

  • PubMed. (2023). Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved from [Link]

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An In-depth Technical Guide to the Stability of 3-Bromo-2-isopropoxy-5-methylpyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-Bromo-2-isopropoxy-5-methylpyridine when subjected to acidic conditions. As a substituted pyridine derivative, this compound holds potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Understanding its degradation profile is paramount for ensuring the integrity of synthetic routes, the purity of final products, and the robustness of manufacturing processes. This document outlines the theoretical principles governing its stability, proposes the primary degradation pathway, and furnishes a detailed, field-proven protocol for conducting a forced degradation study. Methodologies for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) are described in detail, providing researchers and drug development professionals with a practical framework for assessing this molecule and analogous chemical entities.

Chapter 1: Structural Analysis and Predicted Reactivity

The stability of 3-Bromo-2-isopropoxy-5-methylpyridine is dictated by the interplay of its constituent functional groups under acidic stress. A proactive analysis of the molecule's structure allows us to anticipate its behavior and design targeted stability studies.

  • Pyridine Core: The pyridine ring is inherently basic due to the lone pair of electrons on the nitrogen atom. In an acidic medium, this nitrogen will be readily protonated, forming a pyridinium ion. This initial protonation is a critical activating step, as it significantly increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

  • 2-Isopropoxy Group: This ether linkage is the most probable site of degradation. Ethers are generally stable but can undergo cleavage under strong acidic conditions.[3][4][5] The mechanism involves the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (isopropanol).[3][4][6][7] The C2 position of the ether is particularly activated by its proximity to the ring nitrogen, which, upon protonation, exerts a strong electron-withdrawing effect.

  • 3-Bromo and 5-Methyl Groups: The bromo group at the 3-position is an electron-withdrawing substituent, which further enhances the electrophilicity of the ring. The methyl group at the 5-position is weakly electron-donating, but its influence is unlikely to overcome the combined activating effects of the protonated nitrogen and the bromo substituent.

Based on this analysis, the primary degradation pathway is hypothesized to be the acid-catalyzed hydrolysis of the 2-isopropoxy group.

Chapter 2: Proposed Mechanism of Acid-Catalyzed Degradation

The degradation of 3-Bromo-2-isopropoxy-5-methylpyridine in an acidic aqueous environment is anticipated to proceed via a nucleophilic substitution reaction at the C2 position of the pyridine ring.

Step 1: Protonation of the Pyridine Nitrogen The reaction initiates with the rapid and reversible protonation of the most basic site, the pyridine nitrogen, by a hydronium ion (H₃O⁺) from the acidic medium.

Step 2: Protonation of the Ether Oxygen The ether oxygen is subsequently protonated. This step is crucial as it transforms the isopropoxy group (-OCH(CH₃)₂) into a much better leaving group, isopropanol (HOCH(CH₃)₂).[3][4]

Step 3: Nucleophilic Attack by Water A water molecule, acting as a nucleophile, attacks the now highly electrophilic C2 carbon of the pyridine ring. This is the rate-determining step of the hydrolysis.

Step 4: Elimination of Isopropanol The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond and the departure of the isopropanol molecule.

Step 5: Tautomerization The resulting 3-bromo-5-methyl-2-hydroxypyridine rapidly tautomerizes to its more stable keto form, 3-Bromo-5-methylpyridin-2(1H)-one .

This proposed pathway is visualized in the following diagram:

G cluster_0 Proposed Degradation Pathway A 3-Bromo-2-isopropoxy-5-methylpyridine B Protonated Pyridine Nitrogen A->B + H+ C Protonated Ether Oxygen B->C + H+ D Tetrahedral Intermediate C->D + H2O (Nucleophilic Attack) E 3-Bromo-5-methyl-2-hydroxypyridine D->E - Isopropanol, - H+ F 3-Bromo-5-methylpyridin-2(1H)-one (Major Degradant) E->F Tautomerization

Caption: Proposed acid-catalyzed hydrolysis pathway.

Chapter 3: Experimental Design for Forced Degradation Study

A forced degradation study, or stress testing, is essential for identifying likely degradation products and developing a stability-indicating analytical method.[8][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the parent molecule entirely.[10]

Causality Behind Experimental Choices
  • Acid Selection: Hydrochloric acid (HCl) is chosen as the primary stressor due to its non-oxidizing nature and common use in pharmaceutical stress testing.[11] Using a range of concentrations (e.g., 0.1 M to 1 M) allows for modulation of the degradation rate.[11]

  • Temperature: Elevated temperatures (e.g., 60-80°C) are used to accelerate the rate of degradation to a practical timescale.[11] The choice of temperature must be carefully considered to ensure that the degradation pathway is relevant to that which might occur under long-term storage conditions and not an artifact of excessive thermal energy.

  • Analyte Concentration: A starting concentration of 1 mg/mL is recommended as it typically allows for the detection of minor degradation products that may form.[11]

  • Quenching: The reaction must be stopped definitively at each time point to ensure accurate kinetic analysis. This is achieved by neutralizing the acid with a stoichiometric amount of base (e.g., NaOH), immediately halting the catalytic process.

Step-by-Step Experimental Protocol
  • Preparation of Stock Solution:

    • Accurately weigh 25 mg of 3-Bromo-2-isopropoxy-5-methylpyridine.

    • Dissolve in a minimal amount of a suitable co-solvent (e.g., acetonitrile or methanol) if solubility in aqueous acid is limited.

    • Dilute to a final volume of 25 mL with the chosen acidic medium (e.g., 0.1 M HCl) to achieve a 1 mg/mL solution. This is the "Stress Sample."

  • Preparation of Control Sample:

    • Prepare a 1 mg/mL solution of the compound in a neutral diluent (e.g., 50:50 acetonitrile:water). This is the "Control Sample" (T=0).

  • Stress Condition Incubation:

    • Place the Stress Sample vial in a thermostatically controlled water bath or oven set to the desired temperature (e.g., 70°C).

    • Simultaneously, place a "Blank" vial containing only the acidic medium under the same conditions.

  • Time Point Sampling:

    • Withdraw aliquots (e.g., 1 mL) from the Stress Sample vial at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Immediately quench each aliquot by adding a stoichiometric equivalent of a suitable base (e.g., 1 mL of 0.1 M NaOH if using 0.1 M HCl) to neutralize the acid.

    • Cool the samples to room temperature before analysis.

  • Sample Analysis:

    • Analyze the Control Sample, the quenched time point samples, and the Blank by a suitable analytical method, such as HPLC.

The entire workflow is depicted below:

G cluster_sampling Time Point Sampling & Quenching prep Prepare 1 mg/mL Stock in Acid heat Incubate at 70°C prep->heat control Prepare Control (T=0) in Neutral Diluent analysis HPLC Analysis control->analysis t1 T=2h heat->t1 Withdraw & Neutralize t2 T=4h heat->t2 Withdraw & Neutralize t3 T=8h heat->t3 Withdraw & Neutralize t4 T=24h heat->t4 Withdraw & Neutralize t1->analysis t2->analysis t3->analysis t4->analysis

Caption: Experimental workflow for forced degradation.

Chapter 4: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose due to its high sensitivity, resolving power, and accuracy.[14][15]

Protocol for Method Development

This protocol is designed as a self-validating system, where the results from the forced degradation study are used to challenge and confirm the method's specificity.

  • Column and Mobile Phase Screening (Initial Development):

    • Rationale: The goal is to find a set of conditions that provides good peak shape for the parent compound and resolves it from any potential degradants.

    • Procedure: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Use a generic gradient elution method. A common starting point is a gradient of an acidified aqueous mobile phase (A: 0.1% Formic Acid in Water) and an organic modifier (B: Acetonitrile).[15]

    • Example Gradient: 5% B to 95% B over 15 minutes.

    • Inject the T=0 Control Sample to determine the retention time and peak shape of the parent compound.

  • Method Optimization using Degraded Samples:

    • Rationale: The specificity of the method must be proven. This is done by analyzing the most degraded sample from the stress study. The method must be able to separate the parent peak from all degradation product peaks and any peaks from the blank.

    • Procedure:

      • Inject the 24-hour (or most degraded) time point sample.

      • Examine the chromatogram for new peaks corresponding to degradation products.

      • Trustworthiness Check: The primary goal is to achieve baseline resolution (Rs ≥ 2) between the parent peak and the closest eluting degradant peak.[13]

      • If resolution is inadequate, systematically adjust method parameters:

        • Modify Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks.

        • Change Organic Modifier: Replace acetonitrile with methanol to alter selectivity.

        • Adjust pH: Changing the pH of the aqueous mobile phase can alter the ionization state and retention of the parent compound and its degradants.

  • Peak Purity Analysis (Method Validation):

    • Rationale: To ensure that the parent peak is pure and does not co-elute with any degradants, a peak purity analysis is essential. This provides the highest level of confidence in the method's stability-indicating capability.

    • Procedure: Use a Photodiode Array (PDA) detector to acquire UV spectra across the entire peak. The analysis software compares spectra from the upslope, apex, and downslope of the peak. A high similarity score (typically >990) indicates a pure peak.

Illustrative HPLC Conditions

The following table provides a validated starting point for a stability-indicating HPLC method.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the basic pyridine nitrogen.[15]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minA broad gradient ensures elution of both the parent compound and potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[16]
Detection UV at 270 nm (or λmax of parent)Wavelength should be chosen for maximum sensitivity of the parent compound.
Injection Vol. 10 µLStandard injection volume.

Chapter 5: Data Interpretation and Reporting

Quantitative Analysis

The percentage of the parent compound remaining at each time point is calculated using the peak area from the HPLC chromatograms.

  • Percent Remaining = (Areat / Area0) * 100

    • Where Areat is the peak area of the parent compound at time 't'.

    • Where Area0 is the peak area of the parent compound in the Control Sample (T=0).

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison and trend analysis.

Table 1: Simulated Degradation Data for 3-Bromo-2-isopropoxy-5-methylpyridine in 0.1 M HCl at 70°C

Time Point (hours)Parent Peak Area% Parent Remaining% Degradation
0 (Control)1,542,800100.0%0.0%
21,510,10097.9%2.1%
41,465,90095.0%5.0%
81,388,50090.0%10.0%
121,311,38085.0%15.0%
241,187,95677.0%23.0%

Conclusion

3-Bromo-2-isopropoxy-5-methylpyridine exhibits predictable instability under acidic conditions, primarily through the hydrolysis of its 2-isopropoxy ether linkage to form 3-Bromo-5-methylpyridin-2(1H)-one. This degradation pathway is catalyzed by the protonation of the pyridine nitrogen, which activates the C2 position to nucleophilic attack. The systematic forced degradation and HPLC method development protocols detailed in this guide provide a robust framework for scientists to quantify this stability, identify degradation products, and establish scientifically sound, stability-indicating analytical methods. Adherence to these principles of causality, self-validation, and authoritative grounding is critical for ensuring data integrity in research and drug development settings.

References

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. PubMed. Available at: [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

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  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Google Patents.
  • Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. Available at: [Link]

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  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

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  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

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  • Acid Catalyzed Hydrolysis of Acid Anhydrides. YouTube. Available at: [Link]

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  • Acidic cleavage of ethers. Khan Academy. Available at: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. National Institutes of Health. Available at: [Link]

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

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Navigating the Research Landscape of 3-Bromo-2-isopropoxy-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Niche Pyridine Building Block

In the intricate tapestry of medicinal chemistry and materials science, substituted pyridines represent a cornerstone class of heterocyclic compounds.[1] Their inherent electronic properties and versatile reactivity make them privileged scaffolds in the design of novel therapeutics and functional materials. 3-Bromo-2-isopropoxy-5-methylpyridine, a lesser-documented member of this family, presents a unique combination of functionalities: a reactive bromine atom poised for cross-coupling reactions, a sterically influential isopropoxy group, and a methyl substituent that can modulate solubility and metabolic stability. This guide serves as an in-depth technical resource on the commercial availability, inferred synthetic pathways, and potential applications of this intriguing building block for researchers at the forefront of chemical innovation. While direct literature on this specific molecule is sparse, this guide provides a comprehensive overview based on available supplier data and contextual knowledge from closely related analogues.

Commercial Availability: Sourcing a Specialized Reagent

3-Bromo-2-isopropoxy-5-methylpyridine is available from a select number of specialized chemical suppliers, indicating its primary use as a research and development compound rather than a large-scale industrial chemical. The commercial landscape suggests that it is often synthesized on demand or in small batches for niche applications.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityNotes
BLD Pharm760207-86-1C₉H₁₂BrNO230.1097%Available in 1g, 5g, 10g, 25g quantities.[2][3]
ChemUniverse760207-86-1C₉H₁₂BrNO230.11Not SpecifiedAvailable in 1g, 5g, 10g quantities with a 6-8 day lead time.[4]
Ambeed760207-86-1C₉H₁₂BrNO230.11Not SpecifiedListed as a product.
TCI Chemicals760207-86-1C₉H₁₂BrNO230.1197%Available in 1g, 5g, 25g quantities.[5]

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

For researchers requiring larger quantities or specific purity grades not listed, several of these suppliers offer custom synthesis services.

Physicochemical Properties and Safety Profile

Physicochemical Data

PropertyValueSource
CAS Number 760207-86-1[2]
Molecular Formula C₉H₁₂BrNO[2]
Molecular Weight 230.10 g/mol [2]
Storage Inert atmosphere, room temperature[2]

Safety and Handling

  • GHS Pictograms: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Recommended Handling Protocol:

Based on the available hazard information and the general properties of halogenated aromatic compounds, the following handling procedures are recommended:

  • Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

    • Use safety glasses or goggles to protect against eye contact.

    • A lab coat should be worn to protect clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

  • Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if the material is a solid.

  • First Aid:

    • Skin Contact: Wash affected area thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Synthesis and Reactivity: A Predictive Approach

A definitive, published synthetic route for 3-Bromo-2-isopropoxy-5-methylpyridine is not currently available. However, by examining the synthesis of structurally similar bromo-alkoxy-pyridines, a plausible synthetic strategy can be inferred. The synthesis likely involves the introduction of the isopropoxy group and the bromine atom onto a pre-existing pyridine ring.

A potential synthetic pathway could start from a commercially available hydroxypyridine, followed by etherification and then bromination. The following diagram illustrates a hypothetical, yet chemically sound, synthetic workflow.

G cluster_0 Hypothetical Synthetic Workflow A 2-Hydroxy-5-methylpyridine B 3-Bromo-2-hydroxy-5-methylpyridine A->B Bromination (e.g., NBS, Br2) C 3-Bromo-2-isopropoxy-5-methylpyridine B->C Williamson Ether Synthesis (e.g., Isopropyl halide, Base)

Caption: Hypothetical synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine.

Experimental Considerations:

  • Bromination: The regioselectivity of the bromination of 2-hydroxy-5-methylpyridine would be a critical factor. The hydroxyl group is an activating ortho-, para-director, which would favor bromination at the 3- and 5-positions. Careful control of reaction conditions would be necessary to achieve the desired 3-bromo isomer.

  • Etherification: The Williamson ether synthesis is a standard method for forming ethers. The choice of base (e.g., sodium hydride, potassium carbonate) and solvent would be important for optimizing the yield of the isopropoxy ether.

Applications in Research and Drug Discovery

While specific applications of 3-Bromo-2-isopropoxy-5-methylpyridine are not extensively documented, its structure suggests significant potential as a versatile building block in drug discovery and materials science. Substituted pyridines are integral to a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets.

Potential as a Key Intermediate:

The bromine atom on the pyridine ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.

The following diagram illustrates the potential of 3-Bromo-2-isopropoxy-5-methylpyridine as a scaffold in fragment-based drug discovery, where the bromine atom serves as a vector for chemical elaboration.

G cluster_1 Application in Fragment-Based Drug Discovery Scaffold 3-Bromo-2-isopropoxy-5-methylpyridine (Core Fragment) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Scaffold->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira Leads Diverse Lead Compounds Suzuki->Leads Buchwald->Leads Sonogashira->Leads

Caption: Potential cross-coupling reactions for lead generation.

The isopropoxy group provides steric bulk and can influence the conformation of the molecule, which can be crucial for achieving selectivity for a particular biological target. The methyl group can contribute to hydrophobic interactions and may impact the metabolic stability of a potential drug candidate. Given the prevalence of the bromo-pyridine motif in medicinal chemistry, it is plausible that this compound could be utilized in the synthesis of inhibitors for various enzyme families, such as kinases or phosphatases, or as ligands for G-protein coupled receptors.

Conclusion

3-Bromo-2-isopropoxy-5-methylpyridine is a specialized chemical intermediate with clear potential for applications in synthetic and medicinal chemistry. While its commercial availability is limited to a few suppliers, it remains an accessible building block for research and development purposes. Although direct synthetic and application data are scarce, a logical and experimentally sound approach to its synthesis and utilization can be inferred from the rich chemistry of related pyridine derivatives. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the exploration of such niche building blocks will be essential for driving innovation.

References

  • ChemUniverse. 3-BROMO-2-ISOPROPOXY-5-METHYLPYRIDINE [P85508]. [Link]

  • Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species offers a powerful tool for the construction of complex molecular architectures, such as the biaryl and heteroaryl moieties frequently found in biologically active compounds.[1][3]

This application note provides a comprehensive guide to the Suzuki coupling of 3-Bromo-2-isopropoxy-5-methylpyridine, a versatile pyridine building block. The presence of the electron-donating isopropoxy and methyl groups on the pyridine ring influences its reactivity, necessitating careful consideration of reaction parameters to achieve optimal yields and purity. This document will detail a robust protocol, explain the rationale behind the choice of reagents and conditions, and provide a framework for troubleshooting and optimization.

Molecular Profile: 3-Bromo-2-isopropoxy-5-methylpyridine

PropertyValue
Chemical Structure
CAS Number 760207-86-1[4]
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol [4]
Appearance Typically a solid or oil
Storage Inert atmosphere, room temperature[4]

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Always consult the full Safety Data Sheet (SDS) before handling this compound. [5][6][7][8][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational protocol design and troubleshooting. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl bromide (3-Bromo-2-isopropoxy-5-methylpyridine) to form a palladium(II) intermediate.[10]

  • Metathesis/Base Activation: The base present in the reaction mixture activates the organoboron compound, typically a boronic acid, forming a more nucleophilic boronate species.[11] The base can also interact with the palladium complex.

  • Transmetalation: The organic group from the activated boronate species is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R'-B(OH)2 Base Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' caption Suzuki-Miyaura Catalytic Cycle Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - 3-Bromo-2-isopropoxy-5-methylpyridine - Boronic Acid - Catalyst & Ligand - Base Assembly Assemble in Schlenk Flask under Inert Atmosphere Reagents->Assembly Solvent Add Anhydrous Solvent Assembly->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize caption Experimental Workflow for Suzuki Coupling

Figure 2: A step-by-step workflow for the Suzuki coupling reaction.

  • Preparation: In a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe. A common solvent system for Suzuki couplings of pyridines is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). [12]4. Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Key Considerations and Rationale for Experimental Choices

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich heteroaromatics like the substrate , catalysts with electron-rich and bulky phosphine ligands such as SPhos or XPhos, often used with Pd(OAc)₂ or Pd₂(dba)₃, can be highly effective. [13]Pd(dppf)Cl₂ is also a robust and commonly used catalyst for a wide range of Suzuki couplings. [14]* Base: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid. [11]Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed. [12]The choice of base can significantly impact the reaction rate and yield, and empirical screening may be necessary.

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often optimal. [12]The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields and reproducibility.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a fresh batch of catalyst.
Insufficiently active baseTry a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Homocoupled Byproducts Catalyst decompositionUse a more robust ligand or a pre-catalyst. Lower the catalyst loading.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature.
Unstable boronic acidUse the corresponding boronic acid pinacol ester, which is often more stable.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-2-isopropoxy-5-methylpyridine provides an effective route to a diverse range of 2,3,5-trisubstituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. [15][16][17]By carefully selecting the catalyst, base, and solvent system, and by adhering to proper inert atmosphere techniques, researchers can achieve high yields of the desired coupled products. The protocol and insights provided in this application note serve as a strong starting point for the successful implementation of this important transformation.

References

  • Baudoin, O. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(21), 8378–8384. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient mono- and di-arylation of 2,6-dichloropyridine. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Cee, V. J., et al. (2009). Discovery of 2,3,5-Trisubstituted Pyridine Derivatives as Potent, Orally Efficacious Inhibitors of p38α MAP Kinase. Journal of Medicinal Chemistry, 52(22), 7011–7024. Available at: [Link]

  • Chem Help ASAP. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Available at: [Link]

  • Chen, Y., et al. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 92(10), 967-972. Available at: [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Liu, C., & Yang, W. (2009). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 50(48), 6666-6669. Available at: [Link]

  • Singh, R., et al. (2019). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 84(12), 8086–8094. Available at: [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(1), 193. Available at: [Link]

  • PubMed. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. Available at: [Link]

  • Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4234-4238. Available at: [Link]

  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2035–2046. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acids. Retrieved January 26, 2026, from [Link]

  • Uozumi, Y. (2004). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Topics in Catalysis, 30/31, 157-160. Available at: [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Catalysts, 12(10), 1146. Available at: [Link]

Sources

The Strategic Functionalization of 3-Bromo-2-isopropoxy-5-methylpyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their prevalence in a myriad of biologically active compounds underscores the continuous need for robust and versatile synthetic methodologies for their elaboration. 3-Bromo-2-isopropoxy-5-methylpyridine emerges as a particularly valuable building block, offering a strategically positioned bromine atom for diverse functionalization through palladium-catalyzed cross-coupling reactions. The presence of the 2-isopropoxy group and the 5-methyl group introduces both steric and electronic influences that must be carefully considered when designing synthetic routes. This guide provides an in-depth exploration of key palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to this substrate, offering detailed protocols, mechanistic insights, and expert commentary to empower researchers in their synthetic endeavors.

The inherent reactivity of the C-Br bond, which is weaker than a C-Cl bond, makes it a prime site for oxidative addition to a palladium(0) catalyst, often the rate-determining step in many cross-coupling cycles.[1] However, the electron-donating nature of the 2-isopropoxy group can modulate the electron density of the pyridine ring, potentially influencing the rate of this key step. Furthermore, the steric bulk of the isopropoxy group ortho to the bromine may necessitate the careful selection of ligands to facilitate efficient catalysis. This guide will navigate these subtleties, providing a framework for the rational design of successful cross-coupling strategies.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a paramount tool for the construction of biaryl and hetero-biaryl moieties, structures of immense importance in pharmaceutical sciences.[2][3] This reaction couples our substrate, 3-Bromo-2-isopropoxy-5-methylpyridine, with a variety of organoboron reagents.

Mechanistic Rationale: A Palladium-Orchestrated Dance

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving palladium in its 0 and +2 oxidation states.[4] The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst. This is followed by transmetalation with the organoboron species, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the cycle. Electron-rich and sterically bulky phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps.[6]

Suzuki_Miyaura_Cycle cluster_main A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Br(L_n) Oxidative Adduct B->C D Transmetalation (R-B(OR')_2 + Base) C->D E Ar-Pd(II)-R(L_n) Di-organo Complex D->E F Reductive Elimination E->F F->A Product (Ar-R) caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-isopropoxy-5-methylpyridine

This protocol is a representative procedure adapted from methodologies reported for structurally similar halopyridines.[7][8] Optimization may be required for specific boronic acids or esters.

Materials:

  • 3-Bromo-2-isopropoxy-5-methylpyridine

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents) or Pd(OAc)₂ (0.02 equivalents) with a suitable ligand like SPhos or XPhos (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst/precatalyst, ligand (if applicable), and the base (2.0 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Data Summary Table:

Catalyst SystemBaseSolventTemp (°C)Typical Yield Range (%)Reference Analogy
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-90[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene10080-95[6]
PdCl₂(dppf)Na₂CO₃DMF/H₂O8575-92[9]

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond, coupling 3-Bromo-2-isopropoxy-5-methylpyridine with a terminal alkyne.[10] This reaction is invaluable for synthesizing precursors to various heterocyclic systems and for introducing rigid, linear linkers in drug candidates.

Mechanistic Considerations: A Dual-Catalyst System

The classical Sonogashira coupling employs a dual catalytic system, with a palladium complex and a copper(I) co-catalyst.[11] The palladium cycle mirrors that of the Suzuki coupling in its oxidative addition and reductive elimination steps. The copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L_n B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Br(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR(L_n) D->E F Reductive Elimination E->F F->A Product (Ar-C≡CR) G Cu(I)X H Alkyne Coordination (R-C≡CH + Base) I Cu(I)-C≡CR Copper Acetylide H->I I->D To Pd Cycle caption Sonogashira Catalytic Cycles Buchwald_Hartwig_Cycle cluster_main A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Br(L_n) Oxidative Adduct B->C D Amine Coordination & Deprotonation (R₂NH + Base) C->D E Ar-Pd(II)-NR₂(L_n) Amido Complex D->E F Reductive Elimination E->F F->A Product (Ar-NR₂) caption Buchwald-Hartwig Amination Cycle Heck_Cycle cluster_main A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-Br) C Ar-Pd(II)-Br(L_n) B->C D Olefin Insertion C->D E Alkyl-Pd(II) Complex D->E F β-Hydride Elimination E->F G Product-Pd(II)-H Complex F->G Product (Substituted Alkene) H Base-mediated Reductive Elimination G->H H->A caption Heck Reaction Catalytic Cycle

Sources

Application Note: A Robust and Scalable Suzuki-Miyaura Coupling Protocol Using 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are foundational scaffolds in modern pharmaceuticals and agrochemicals.[1][2][3] Among these, 3-Bromo-2-isopropoxy-5-methylpyridine serves as a versatile intermediate, enabling the introduction of diverse functionalities at the C3 position. This application note presents a detailed, robust, and scalable protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[4] We provide a comprehensive guide for researchers and process chemists, focusing on the practical aspects of reaction optimization, execution at scale (100 g), in-process controls, and safety considerations to ensure reproducible, high-yield synthesis of the coupled product.

Introduction: The Strategic Importance of 3-Bromo-2-isopropoxy-5-methylpyridine

3-Bromo-2-isopropoxy-5-methylpyridine is a key building block in organic synthesis. Its structure is strategically designed for selective functionalization:

  • The Bromine at C3: Provides a reactive handle for a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • The Isopropoxy Group at C2: This bulky ether linkage serves a dual purpose. It sterically hinders the C3 position, which can influence reactivity and selectivity in certain reactions.[5][6] Additionally, it modulates the electronic properties of the pyridine ring.

  • The Methyl Group at C5: Offers a point for further derivatization or can be a crucial element for biological activity in the final molecule.

The Suzuki-Miyaura reaction is particularly favored in industrial settings due to its mild reaction conditions, tolerance of various functional groups, and the generally low toxicity of its boronic acid reagents and byproducts.[4] This note will detail the coupling of 3-Bromo-2-isopropoxy-5-methylpyridine with a representative boronic acid, providing a template that can be adapted for various analogues.

Safety and Hazard Analysis

Proper handling of all reagents is critical for a safe and successful scale-up.

  • 3-Bromo-2-isopropoxy-5-methylpyridine: While specific data for this molecule is limited, analogous brominated pyridines are classified as irritants and may be harmful if swallowed or inhaled.[7][8][9]

  • Palladium Catalysts: Many palladium complexes are sensitizers and should be handled with care to avoid inhalation of dust.

  • Solvents (e.g., 1,4-Dioxane, Toluene): These are flammable and pose inhalation risks. Dioxane is a suspected carcinogen and can form explosive peroxides.

  • Bases (e.g., Potassium Carbonate, Potassium Phosphate): These are irritants. Aqueous solutions can be corrosive.

Mandatory Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is required at all times.[10]

  • When working with powders (catalyst, base, boronic acid), an appropriate dust mask or respirator should be used.[10]

  • Inert atmosphere techniques (Nitrogen or Argon) are crucial to prevent catalyst degradation and ensure reaction reproducibility.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4][11][12] The catalytic cycle, which dictates our choice of reagents and conditions, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Our protocol is designed around these principles to maximize efficiency and minimize side reactions.

Scalable Protocol: 100g Synthesis of 2-Isopropoxy-5-methyl-3-(4-methylphenyl)pyridine

This section provides a detailed, step-by-step procedure for a representative Suzuki coupling on a 100-gram scale.

Reaction Scheme:

Materials and Reagents
ReagentCAS No.MW ( g/mol )MolesEq.Amount RequiredPurity
3-Bromo-2-isopropoxy-5-methylpyridine136009-89-1230.100.4351.0100.0 g>98%
4-Methylphenylboronic acid5720-05-8135.960.5221.271.0 g>98%
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.004350.013.55 g>98%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.211.0882.5150.3 g>99%
1,4-Dioxane123-91-1---1.0 LAnhydrous
Deionized Water7732-18-5---250 mL-
Equipment
  • 2L three-neck round-bottom flask

  • Overhead mechanical stirrer with a Teflon paddle

  • Reflux condenser with a nitrogen/argon inlet

  • Thermocouple and heating mantle

  • Addition funnel (for solvent additions if necessary)

  • Separatory funnel (2L)

Experimental Procedure

Step 1: Vessel Setup and Inerting

  • Assemble the 2L reactor setup (flask, stirrer, condenser, thermocouple). Ensure all glassware is dry.

  • Purge the entire system with nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure throughout the reaction.

Step 2: Reagent Charging

  • To the flask, charge 3-Bromo-2-isopropoxy-5-methylpyridine (100.0 g) , 4-Methylphenylboronic acid (71.0 g) , and Potassium Carbonate (150.3 g) .

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (3.55 g) .

    • Scientist's Note: The order of addition is crucial. Adding the catalyst last to the solid mixture minimizes premature reactions before the solvent is introduced. Pd(dppf)Cl₂ is chosen for its robustness, thermal stability, and efficiency in coupling heteroaromatic halides.

Step 3: Solvent Addition and Reaction Execution

  • Add 1,4-Dioxane (1.0 L) followed by Deionized Water (250 mL) . The 4:1 solvent ratio is a common and effective medium for Suzuki reactions.[11]

  • Begin vigorous stirring. The mixture will be a heterogeneous slurry.

  • Heat the reaction mixture to a gentle reflux (approximately 85-95°C).[11]

    • Scientist's Note: The elevated temperature is necessary to ensure a sufficient rate for the oxidative addition and other steps in the catalytic cycle. Vigorous stirring is essential to maintain contact between the organic, aqueous, and solid phases.

Step 4: In-Process Control (IPC) and Reaction Monitoring

  • After 2 hours at reflux, take a small aliquot (~0.1 mL) from the reaction mixture.

  • Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (e.g., 20% Ethyl Acetate in Hexane).

  • Analyze the reaction progress by monitoring the disappearance of the starting material (3-Bromo-2-isopropoxy-5-methylpyridine).

  • Continue monitoring every 1-2 hours. The reaction is typically complete within 4-8 hours.

Work-up and Product Isolation
  • Once the reaction is complete (starting material <1% by HPLC or TLC), cool the mixture to room temperature.

  • Add deionized water (500 mL) and ethyl acetate (500 mL) to the flask. Stir for 15 minutes.

  • Transfer the mixture to a 2L separatory funnel. Separate the layers.

  • Extract the aqueous layer again with ethyl acetate (2 x 250 mL).

  • Combine all organic layers. Wash with brine (2 x 250 mL) to remove residual water and inorganic salts.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification
  • The crude product, a brown oil or semi-solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Alternatively, for this specific product, recrystallization from a suitable solvent system like heptane/isopropanol can be an effective and more scalable purification method.

Expected Results
ParameterExpected Outcome
Yield 85-95% (after purification)
Purity >98% (by HPLC and ¹H NMR)
Appearance Off-white to pale yellow solid or viscous oil
¹H NMR Consistent with the structure of the coupled product

Process Flow and Logic

The following diagram illustrates the logical workflow for the scale-up synthesis, emphasizing key decision and control points.

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation & Purification Phase A 1. Assemble & Dry Glassware B 2. Inert Atmosphere (N2 Purge) A->B C 3. Charge Solid Reagents (Substrate, Boronic Acid, Base) B->C D 4. Charge Catalyst (Pd(dppf)Cl2) C->D E 5. Add Solvents (Dioxane/H2O) D->E F 6. Heat to Reflux (85-95°C) with Vigorous Stirring E->F G 7. Monitor Reaction (IPC) (TLC / HPLC) F->G H Reaction Complete? G->H H->G No I 8. Cool to RT & Quench (H2O) H->I Yes J 9. Liquid-Liquid Extraction (Ethyl Acetate) I->J K 10. Wash & Dry Organic Phase J->K L 11. Concentrate in Vacuo K->L M 12. Purify Product (Chromatography / Recrystallization) L->M N Final Product >98% Purity M->N

Caption: Workflow for the Scalable Suzuki-Miyaura Coupling.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Reaction Stalls / Incomplete 1. Inactive catalyst (degraded by air/moisture).2. Insufficient base.3. Low temperature.1. Ensure a fully inert atmosphere. Add a small additional charge of fresh catalyst.2. Check base quality and amount.3. Verify internal reaction temperature.
Formation of Homo-coupling Side Product Reaction temperature is too high, or boronic acid is degrading.Lower the reaction temperature slightly. Ensure high-purity boronic acid is used.
Low Yield after Work-up 1. Incomplete extraction.2. Product loss during purification.1. Perform an additional extraction of the aqueous layer.2. Optimize chromatography conditions or switch to recrystallization.
Dark-colored Crude Product Formation of palladium black (catalyst decomposition).This is common. The color is typically removed during silica gel chromatography. A charcoal treatment can also be considered.

Conclusion

This application note provides a validated and scalable protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-isopropoxy-5-methylpyridine. By carefully considering the rationale behind reagent selection, process parameters, and safety protocols, researchers and drug development professionals can confidently implement this methodology. The described workflow, including in-process controls and troubleshooting guidance, establishes a trustworthy and efficient path to synthesizing valuable pyridine derivatives, facilitating further research and development efforts.

References

  • Javed, T., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]

  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Malapit, C. A., & Denmark, S. E. (n.d.). De Novo Synthesis of Substituted Pyridines. Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Valera-Serrano, F. M., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromo-2-isopropoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity with this specific substrate. We will delve into the underlying chemical principles to troubleshoot common issues and provide a robust, optimized protocol.

Understanding the Substrate: 3-Bromo-2-isopropoxy-5-methylpyridine

The structure of 3-Bromo-2-isopropoxy-5-methylpyridine presents a unique set of challenges for the Suzuki-Miyaura coupling. The pyridine ring is electron-rich, which can slow down the rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond. Furthermore, the 2-isopropoxy group introduces steric hindrance and a potential coordination site for the palladium catalyst, which can sequester it from the catalytic cycle, leading to low yields.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very low conversion of my 3-Bromo-2-isopropoxy-5-methylpyridine starting material?

A1: Low conversion is a common issue with electron-rich heteroaryl halides. The primary reason is often a slow or inefficient oxidative addition of the Pd(0) catalyst to the aryl bromide. The electron-donating nature of the isopropoxy and methyl groups, along with the pyridine nitrogen, increases the electron density on the carbon bearing the bromine, making it less electrophilic and thus less reactive towards the palladium catalyst. Additionally, the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex. To overcome this, a carefully selected catalyst system with a bulky, electron-rich phosphine ligand is often required to promote the oxidative addition step.

Q2: I am observing significant amounts of homocoupling of my boronic acid/ester. What causes this and how can I prevent it?

A2: Homocoupling of the boronic acid (or ester) to form a biaryl byproduct is a frequent side reaction. This can be exacerbated by the presence of oxygen, which can promote the oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow relative to other processes. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using a slight excess of the boronic acid (1.1-1.3 equivalents) can sometimes be beneficial, but a large excess may lead to more homocoupling and purification challenges. Optimizing the base and solvent system can also help to ensure the transmetalation step is efficient.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base plays a crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] For substrates like 3-Bromo-2-isopropoxy-5-methylpyridine, a moderately strong base is typically required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can also influence the solubility of the reagents and the overall reaction kinetics. K₃PO₄ is often a good choice for challenging couplings as it is a strong enough base to promote the reaction without causing significant side reactions.

Q4: Can the isopropoxy group be cleaved under the reaction conditions?

A4: While generally stable, alkoxy groups on electron-rich heterocycles can be susceptible to cleavage under harsh basic conditions or at very high temperatures, though this is less common for an isopropoxy group compared to a methoxy group. If you suspect this is occurring, consider using a milder base like K₂CO₃ or running the reaction at a lower temperature for a longer period. Monitoring the reaction by LC-MS can help identify any de-alkoxylated byproducts.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of 3-Bromo-2-isopropoxy-5-methylpyridine.

Issue 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inefficient Oxidative Addition Starting material is recovered largely unreacted.Switch to a catalyst system with a bulky, electron-rich ligand such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition to electron-rich aryl halides.[2] Consider using a pre-formed palladium precatalyst (e.g., SPhos Pd G3) for better reproducibility.
Catalyst Deactivation Reaction starts but stalls. The solution may turn black, indicating palladium black formation.Ensure rigorous degassing of solvents and reagents. Use high-purity reagents. Consider a higher catalyst loading (2-5 mol %) or a more stable precatalyst.
Poor Boronic Acid/Ester Reactivity Significant starting material remains, with some boronic acid decomposition observed.Use a fresh, high-purity boronic acid or ester. Consider converting the boronic acid to its corresponding pinacol boronate ester, which can be more stable. Ensure the chosen base is appropriate for activating the boronic acid.
Incorrect Solvent Choice Reagents may not be fully dissolved, leading to a heterogeneous mixture and poor reaction kinetics.A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or DMF) is often effective. A common choice is a 4:1 to 10:1 ratio of dioxane/water.
Issue 2: Formation of Significant Byproducts
Potential Cause Diagnostic Check Recommended Solution
Protodeboronation The boronic acid is consumed, but the desired product is not formed in stoichiometric amounts. An arene corresponding to the boronic acid is detected.This occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex. Use an anhydrous solvent system if possible, or minimize the amount of water. A stronger base can sometimes accelerate the desired transmetalation over protodeboronation.
Homocoupling of Aryl Bromide A symmetrical bi-pyridine byproduct is observed.This is less common but can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature may help.
Hydrolysis of Product Not typically an issue for this substrate, but possible if downstream functional groups are sensitive.Analyze crude reaction mixture for hydrolyzed byproducts. If observed, use milder conditions (lower temperature, weaker base).

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd R¹-X Trans Transmetalation Intermediate OxAdd->Trans R²-B(OR)₂ + Base RedEl Product Complex Trans->RedEl RedEl->Pd(0)L2 R¹-R² (Product) Product Coupled Product (R¹-R²) RedEl->Product ArBr 3-Bromo-2-isopropoxy- 5-methylpyridine (R¹-X) ArBr->OxAdd Boronic Arylboronic Acid/Ester (R²-B(OR)₂) Boronic->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_high_conversion Troubleshooting Byproducts start Low Yield in Suzuki Coupling check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No optimize_catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) low_conversion->optimize_catalyst check_byproducts Identify Byproducts (LC-MS, NMR) high_conversion->check_byproducts check_reagents Check Reagent Purity (Aryl Bromide, Boronic Acid) optimize_catalyst->check_reagents increase_temp Increase Temperature check_reagents->increase_temp homocoupling Homocoupling? check_byproducts->homocoupling Yes protodeboronation Protodeboronation? check_byproducts->protodeboronation Yes other Other Side Reactions? check_byproducts->other Yes solution_homo solution_homo homocoupling->solution_homo Solution: - Ensure inert atmosphere - Optimize Base/Solvent solution_proto solution_proto protodeboronation->solution_proto Solution: - Use anhydrous solvent - Use pinacol boronate ester solution_other solution_other other->solution_other Solution: - Screen different bases - Lower reaction temperature

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Optimized Experimental Protocol

This protocol is a starting point and may require further optimization depending on the specific boronic acid or ester being used.

Reagents and Materials:

  • 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 equiv)

  • Arylboronic acid or pinacol boronate ester (1.2 equiv)

  • SPhos Pd G3 precatalyst (2 mol %)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), SPhos Pd G3 precatalyst (0.02 equiv), and finely ground K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of the aryl bromide of ~0.1 M).

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed. Alternatively, bubble argon through the solution for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired coupled product.

References

  • Rueda-Espinosa, J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(1), 50-73. Available at: [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2534–2537. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Available at: [Link]

  • Schotten, C., et al. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 20(5), 8439-8483. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Bromo-2-isopropoxy-5-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2-isopropoxy-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to assist you in obtaining a high-purity product from your reaction mixture. Our approach is grounded in established chemical principles and field-proven laboratory techniques.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 3-Bromo-2-isopropoxy-5-methylpyridine.

Question 1: My crude product is a dark oil, and I'm unsure how to proceed with purification. What are the initial steps?

Answer: A dark, oily crude product is common and often indicates the presence of polymeric or colored impurities. The first step is a preliminary work-up to remove the bulk of these contaminants.

Initial Work-Up Protocol:

  • Liquid-Liquid Extraction:

    • Dissolve your crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with:

      • A mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts.

      • Water to remove water-soluble impurities.

      • Brine (saturated aqueous sodium chloride solution) to facilitate the separation of the organic and aqueous layers and remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

This initial extraction should yield a cleaner, though likely still impure, product that is more amenable to further purification by chromatography.

Question 2: I am struggling to separate my desired product from a close-running impurity on TLC. What are my options?

Answer: The separation of closely running spots on Thin-Layer Chromatography (TLC) is a frequent challenge, often due to the presence of isomers or structurally similar byproducts. Here are several strategies to improve separation:

  • Optimize the Mobile Phase for Column Chromatography:

    • Systematically vary the polarity of your eluent. For many substituted pyridines, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is effective.[2][3]

    • Begin with a low polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent.

    • The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound on TLC, which generally provides the best separation on a column.[4]

  • Consider a Different Adsorbent:

    • While silica gel is the most common stationary phase, its slightly acidic nature can sometimes cause issues with basic compounds like pyridines.

    • If you suspect your compound is sensitive to silica, consider using deactivated silica gel or alumina.[4]

  • Recrystallization:

    • If your product is a solid or can be converted to a solid derivative, recrystallization is a powerful purification technique.[2][5]

    • The choice of solvent is critical: the desired compound should be soluble at high temperatures and insoluble at low temperatures, while the impurities should remain soluble at all temperatures.

    • Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexanes, heptane).

Question 3: My purified product is a colorless oil, but it turns yellow or brown upon standing. What is causing this, and how can I prevent it?

Answer: The discoloration of purified pyridines upon storage is often due to air oxidation or light sensitivity.

  • Storage Conditions: Store the purified 3-Bromo-2-isopropoxy-5-methylpyridine under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[6] It is also advisable to protect it from light by using an amber vial or wrapping the container in aluminum foil. Storing at low temperatures (e.g., in a refrigerator or freezer) can also slow down decomposition.

  • Purity Check: Ensure that your product is free of any residual acidic or basic impurities from the work-up, as these can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine?

A1: The impurities will depend on the synthetic route. Common impurities may include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Isomeric Byproducts: Depending on the bromination conditions, you may have other isomers of the product.[7] For instance, bromination at a different position on the pyridine ring can occur.

  • Hydrolysis Products: The isopropoxy group could potentially be hydrolyzed back to a hydroxyl group under certain conditions.

  • Debrominated Product: In some cases, a debrominated version of the molecule might be present.

Q2: What is the best method for purifying 3-Bromo-2-isopropoxy-5-methylpyridine: column chromatography or recrystallization?

A2: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • Column Chromatography: This is the most versatile technique and is particularly useful for purifying oils or for separating mixtures of compounds with different polarities.[2][3][8]

  • Recrystallization: If your product is a solid with a distinct melting point, recrystallization can be a highly effective and scalable method for achieving high purity.[2][5]

Q3: Can you provide a general protocol for column chromatography of 3-Bromo-2-isopropoxy-5-methylpyridine?

A3: The following is a general protocol that should be optimized for your specific crude product mixture using TLC analysis first.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a volatile solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find the eluent that gives your product an Rf value of ~0.2-0.3.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting eluent.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-isopropoxy-5-methylpyridine.

Data Presentation

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, versatile adsorbent for moderately polar compounds.[4]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientAllows for the separation of a range of polarities.[2][3]
TLC Rf Target 0.2 - 0.3Optimal range for good separation on a column.[4]
Recrystallization Solvents Alcohols (Ethanol, Isopropanol), Hydrocarbons (Hexanes, Heptane)Test a range of solvents to find one with the ideal solubility profile.

Visualization

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) Crude->Extraction Concentration1 Concentration Extraction->Concentration1 TLC TLC Analysis (Optimize Eluent) Concentration1->TLC Recrystallization Recrystallization (Optional) Concentration1->Recrystallization If Solid Column Column Chromatography (Silica Gel, Hexanes/EtOAc) TLC->Column Fractions Collect & Analyze Fractions Column->Fractions PureFractions Combine Pure Fractions Fractions->PureFractions Concentration2 Final Concentration PureFractions->Concentration2 PureProduct Pure Product (3-Bromo-2-isopropoxy-5-methylpyridine) Concentration2->PureProduct Recrystallization->PureProduct

Caption: A typical workflow for the purification of 3-Bromo-2-isopropoxy-5-methylpyridine.

References

  • Hussain, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved January 25, 2026, from [Link]

  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Retrieved January 25, 2026, from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved January 25, 2026, from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Navigating the Reactivity of 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-2-isopropoxy-5-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We understand that substituted heteroaromatic compounds can present unique reactivity challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your synthetic goals.

Introduction: Understanding the Reactivity Profile

3-Bromo-2-isopropoxy-5-methylpyridine is a moderately electron-rich heteroaromatic halide. Its reactivity in common cross-coupling and metal-halogen exchange reactions is governed by a combination of electronic and steric factors. The electron-donating nature of the 2-isopropoxy and 5-methyl groups increases electron density on the pyridine ring, which can make oxidative addition of palladium(0) catalysts more challenging compared to electron-deficient pyridines.[1][2] Furthermore, the bulky isopropoxy group at the 2-position can sterically hinder the approach of catalysts and reagents to the adjacent bromine atom at the 3-position.[3][4][5][6] This guide will address these challenges in the context of several key transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with 3-Bromo-2-isopropoxy-5-methylpyridine sluggish or failing?

A1: The low reactivity is likely due to a combination of factors. The electron-donating isopropoxy and methyl groups make the C-Br bond less electrophilic, hindering the initial oxidative addition step in the catalytic cycle.[1][7] The bulky isopropoxy group adjacent to the bromine can also sterically impede the approach of the palladium catalyst. To overcome this, you may need to employ more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), and potentially higher reaction temperatures.

Q2: I am observing significant amounts of debromination in my cross-coupling reaction. What is the cause and how can I prevent it?

A2: Debromination is a common side reaction, particularly with electron-rich aryl halides. It can occur through a competing reaction pathway where an intermediate palladium-hydride species, formed from trace water or other proton sources, reductively cleaves the C-Br bond. To minimize this, ensure your reaction is set up under strictly anhydrous and inert conditions. Using a well-defined palladium precatalyst can also be beneficial as it may reduce the formation of unwanted side products.

Q3: Can I form a Grignard reagent from 3-Bromo-2-isopropoxy-5-methylpyridine?

A3: Direct formation of a Grignard reagent using magnesium metal can be challenging for some substituted bromopyridines. However, it is often achievable. The use of tetrahydrofuran (THF) as a solvent is generally more effective than diethyl ether for the formation of Grignard reagents from less reactive aryl bromides.[8] Activation of the magnesium with iodine or 1,2-dibromoethane may be necessary to initiate the reaction.

Q4: For a Buchwald-Hartwig amination, what are the best conditions to use with this substrate?

A4: Given the potential for steric hindrance and the electron-rich nature of the substrate, a robust catalyst system is recommended.[9][10] Consider using a palladium precatalyst paired with a sterically demanding biarylphosphine ligand such as RuPhos or BrettPhos.[11] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine coupling partner.[11]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Insufficiently active catalyst. 2. Steric hindrance from the 2-isopropoxy group. 3. Ineffective base. 4. Boronic acid/ester decomposition.1. Catalyst/Ligand: Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). Use a modern palladium precatalyst (e.g., G3 or G4 series). 2. Temperature: Increase the reaction temperature in increments of 10-20 °C. 3. Base: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous. Consider using a stronger base if compatible with your substrates. 4. Boronic Acid Quality: Use fresh, high-purity boronic acid or ester. Consider using a potassium trifluoroborate salt for enhanced stability.
Significant Debromination 1. Presence of water or other proton sources. 2. Inefficient transmetalation step leading to competing reductive dehalogenation.1. Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use a glovebox or Schlenk line techniques. 2. Ligand Choice: A more electron-donating ligand can sometimes accelerate the desired catalytic cycle over side reactions.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient oxidative addition of the aryl bromide.1. Inert Atmosphere: Degas the reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon). Maintain a positive pressure of inert gas. 2. Catalyst Loading: A slight increase in catalyst loading might favor the cross-coupling pathway.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inappropriate catalyst/ligand combination for a hindered substrate. 2. Insufficiently strong base. 3. Catalyst inhibition by the pyridine nitrogen.1. Ligand Selection: For primary amines, consider ligands like BrettPhos. For secondary amines, RuPhos is a good starting point.[11] 2. Base: Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS.[11] 3. Temperature: Increase the reaction temperature. Microwave irradiation can sometimes be effective.
Side Product Formation 1. Hydrodehalogenation (debromination). 2. Amine decomposition at high temperatures.1. Reaction Time/Temp: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures. 2. Inertness: Ensure the reaction is strictly anaerobic and anhydrous.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-2-isopropoxy-5-methylpyridine

This protocol is a starting point and may require optimization for your specific boronic acid or ester.

Materials:

  • 3-Bromo-2-isopropoxy-5-methylpyridine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • SPhos Pd G3 precatalyst (2 mol%)

  • SPhos (2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Anhydrous water

Procedure:

  • To a flame-dried Schlenk flask, add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a glovebox, add the SPhos Pd G3 precatalyst (0.02 eq) and SPhos (0.02 eq).

  • Seal the flask, remove from the glovebox, and place under a positive pressure of argon.

  • Add anhydrous 1,4-dioxane and anhydrous water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Lithiation and Trapping with an Electrophile

This protocol describes a halogen-metal exchange followed by quenching with an electrophile.

Materials:

  • 3-Bromo-2-isopropoxy-5-methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), 1.5 equivalents)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add a solution of 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., DMF, 1.5 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as necessary.

Reaction Mechanisms and Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ ArylPd Ar-Pd(II)(Br)L₂ Pd0->ArylPd ArylPdOH Ar-Pd(II)(OH)L₂ ArylPd->ArylPdOH ArylPdAr_prime [Ar-Pd(II)(Ar')L₂] ArylPdOH->ArylPdAr_prime ArylPdAr_prime->Pd0 Product Ar-Ar' ArylPdAr_prime->Product Reductive Elimination ArBr 3-Bromo-2-isopropoxy-5-methylpyridine (ArBr) ArBr->Pd0 Oxidative Addition Boronic R-B(OH)₂ (Ar'B(OH)₂) Boronic->ArylPdOH Transmetalation Base Base (e.g., K₃PO₄) Base->ArylPd Ligand Exchange (with OH⁻ from Base + H₂O)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd_Complex Ar-Pd(II)(Br)L₂ Pd0->OxAdd_Complex Amine_Complex [Ar-Pd(II)(Br)(HNR'R'')L] OxAdd_Complex->Amine_Complex Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Complex->Amido_Complex Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination ArBr 3-Bromo-2-isopropoxy-5-methylpyridine (ArBr) ArBr->Pd0 Oxidative Addition Amine HNR'R'' Amine->OxAdd_Complex Amine Coordination Base Base (e.g., NaOtBu) Base->Amine_Complex Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[9][10]

References

  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Sakinho. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Retrieved January 26, 2026, from [Link]

  • Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. (n.d.). Journal of the Chemical Society C. Retrieved January 26, 2026, from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved January 26, 2026, from [Link]

  • Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 26, 2026, from [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Retrieved January 26, 2026, from [Link]

  • Demers, J. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthetic Pathway

The synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine is typically achieved in a two-step process. The first step involves a nucleophilic substitution to form the isopropoxy ether, followed by an electrophilic bromination of the pyridine ring. Understanding the nuances of each step is critical for controlling the impurity profile of the final product.

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination 2-Hydroxy-5-methylpyridine 2-Hydroxy-5-methylpyridine 2-Isopropoxy-5-methylpyridine 2-Isopropoxy-5-methylpyridine 2-Hydroxy-5-methylpyridine->2-Isopropoxy-5-methylpyridine Nucleophilic Substitution Isopropanol_Base Isopropanol, Base (e.g., NaH) Isopropanol_Base->2-Isopropoxy-5-methylpyridine 2-Isopropoxy-5-methylpyridine_intermediate 2-Isopropoxy-5-methylpyridine Brominating_Agent Brominating Agent (e.g., NBS) 3-Bromo-2-isopropoxy-5-methylpyridine 3-Bromo-2-isopropoxy-5-methylpyridine Brominating_Agent->3-Bromo-2-isopropoxy-5-methylpyridine 2-Isopropoxy-5-methylpyridine_intermediate->3-Bromo-2-isopropoxy-5-methylpyridine Electrophilic Aromatic Substitution

Caption: Synthetic workflow for 3-Bromo-2-isopropoxy-5-methylpyridine.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Williamson Ether Synthesis

Problem IDIssue DescriptionPotential CausesRecommended Solutions
WES-01 Low yield of 2-isopropoxy-5-methylpyridine; significant unreacted 2-hydroxy-5-methylpyridine. - Incomplete deprotonation of the starting material.- Insufficient reaction time or temperature.- Steric hindrance from the isopropoxy group.- Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH) and allow sufficient time for complete deprotonation.- Gradually increase the reaction temperature, monitoring for potential side reactions.- Consider a longer reaction time.
WES-02 Presence of a significant amount of an elimination side-product. - The reaction temperature is too high, favoring elimination over substitution.[1]- Reduce the reaction temperature.- Use a less sterically hindered base if possible.
WES-03 Difficulty in removing residual isopropanol. - Isopropanol can form azeotropes with common organic solvents.- After aqueous workup, wash the organic layer with brine to remove the bulk of the isopropanol.- Use a high-vacuum rotary evaporator to remove the solvent.

Step 2: Electrophilic Bromination

Problem IDIssue DescriptionPotential CausesRecommended Solutions
EB-01 Low conversion; significant amount of unreacted 2-isopropoxy-5-methylpyridine. - Insufficiently reactive brominating agent.- Reaction temperature is too low.- Use a more reactive brominating agent like N-Bromosuccinimide (NBS) or liquid bromine.[2] - Gradually increase the reaction temperature, carefully monitoring for the formation of over-brominated species.
EB-02 Formation of di- and poly-brominated impurities. - Excess of the brominating agent.- The pyridine ring is highly activated by the isopropoxy and methyl groups, leading to multiple substitutions.[3]- Use a stoichiometric amount of the brominating agent, adding it portion-wise to the reaction mixture.- Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
EB-03 Presence of positional isomers of the brominated product. - The directing effects of the isopropoxy and methyl groups can lead to substitution at other positions on the pyridine ring.[4]- The combination of the strongly activating ortho,para-directing isopropoxy group and the weakly activating ortho,para-directing methyl group strongly favors substitution at the 3-position. If other isomers are detected, purification by column chromatography is recommended.
EB-04 Reaction mixture turns dark, and significant decomposition is observed. - The reaction conditions are too harsh, leading to the degradation of the starting material or product.- Use a milder brominating agent.- Lower the reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

III. Experimental Protocols

Protocol 1: Synthesis of 2-isopropoxy-5-methylpyridine

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add 2-hydroxy-5-methylpyridine (1.0 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine

  • Dissolve 2-isopropoxy-5-methylpyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a halogenated solvent).[5]

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Impurity Management Workflow

cluster_0 Impurity Source Analysis cluster_1 Detection and Characterization cluster_2 Purification Strategy Starting_Materials Starting Materials (2-hydroxy-5-methylpyridine, isopropanol, brominating agent) TLC Thin-Layer Chromatography (TLC) (in-process monitoring) Starting_Materials->TLC Side_Reactions Side Reactions (over-bromination, elimination, positional isomerization) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (impurity profiling) Side_Reactions->GC_MS Incomplete_Reactions Incomplete Reactions (unreacted starting materials) HPLC High-Performance Liquid Chromatography (HPLC) (purity assessment) Incomplete_Reactions->HPLC Aqueous_Workup Aqueous Workup & Extraction (removal of water-soluble impurities) TLC->Aqueous_Workup NMR Nuclear Magnetic Resonance (NMR) (structural elucidation) GC_MS->NMR Column_Chromatography Column Chromatography (separation of closely related impurities) GC_MS->Column_Chromatography Distillation Vacuum Distillation (for liquid products) NMR->Distillation Recrystallization Recrystallization (for solid products) HPLC->Recrystallization

Caption: A systematic approach to managing impurities.

V. Frequently Asked Questions (FAQs)

Q1: What is the role of the isopropoxy group in the bromination step?

A1: The isopropoxy group is a strong activating group and an ortho,para-director in electrophilic aromatic substitution. This means it increases the electron density of the pyridine ring, making it more susceptible to bromination, and directs the incoming bromine atom to the positions ortho and para to itself. In this specific molecule, it strongly favors substitution at the 3-position.

Q2: Can I use bromine directly instead of NBS for the bromination?

A2: Yes, liquid bromine can be used as a brominating agent.[2] However, it is generally more reactive and can be more difficult to handle than NBS, potentially leading to a higher incidence of over-bromination and the need for more stringent safety precautions.

Q3: How can I confirm the regiochemistry of the bromination?

A3: The most definitive method for confirming the position of the bromine atom is through Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques such as HSQC and HMBC can be used to establish the connectivity of the atoms in the molecule.

Q4: What are the best analytical methods for monitoring the reaction and assessing final purity?

A4: For in-process monitoring, Thin-Layer Chromatography (TLC) is a quick and effective technique. For a more detailed analysis of the reaction mixture and for final purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[6][7]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere. Brominating agents like NBS and liquid bromine are corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

VI. References

Sources

troubleshooting failed Buchwald-Hartwig amination with 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions for this powerful C-N bond-forming reaction. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges in your synthetic endeavors, particularly when dealing with complex substrates like 3-Bromo-2-isopropoxy-5-methylpyridine .

Troubleshooting Guide: Overcoming Failed Reactions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction with 3-Bromo-2-isopropoxy-5-methylpyridine shows no conversion to the desired amine. What are the primary factors to investigate?

Answer:

A complete lack of conversion in a Buchwald-Hartwig amination, especially with a sterically hindered substrate like 3-Bromo-2-isopropoxy-5-methylpyridine, typically points to one or more critical failures in the catalytic cycle. The isopropoxy group ortho to the bromine atom presents significant steric hindrance, which can impede both the oxidative addition and reductive elimination steps.[1][2] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalytic activity.[3]

Here is a systematic approach to troubleshooting:

  • Integrity of the Catalytic System: The palladium catalyst must be in its active Pd(0) state to initiate the catalytic cycle.[1][4] If you are using a Pd(II) precatalyst such as Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). This reduction is often facilitated by the phosphine ligand or the amine itself.[1][4] However, for challenging substrates, using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., G3 or G4 XPhos palladacycle) is highly recommended for more reliable initiation.[1]

  • Oxygen Contamination: The Pd(0) catalyst and the phosphine ligands are highly sensitive to oxygen. Inadequate inert atmosphere techniques are a common cause of reaction failure. Ensure your solvent is thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[5]

  • Ligand Selection: For sterically demanding substrates, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are generally required to promote both oxidative addition and the challenging reductive elimination step.[2][6] For a substrate like 3-Bromo-2-isopropoxy-5-methylpyridine, consider ligands from the Buchwald or Hartwig families that are specifically designed for hindered couplings.

    • Recommended Ligand Screening:

      Ligand Rationale
      XPhos Generally robust for sterically hindered aryl halides.
      RuPhos Often effective for heteroaromatic substrates.[3]
      BrettPhos Designed for coupling with primary amines.[4]

      | tBuXPhos | Increased steric bulk can be beneficial. |

  • Base and Solvent Compatibility: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step.[7][8] Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[1] However, the solubility of the base is also a key factor.[9] If the base is not soluble in your chosen solvent, the reaction may be sluggish or fail completely.[1][9] Consider using a solvent in which the base has at least partial solubility, such as dioxane or toluene.[1][10]

Question 2: I am observing the formation of significant side products, including hydrodehalogenation of my starting material. What are the likely causes and how can I mitigate this?

Answer:

The formation of side products, particularly the hydrodehalogenation of the aryl bromide (replacement of Br with H), is a common issue in Buchwald-Hartwig aminations. This side reaction can arise from several factors:

  • β-Hydride Elimination: If your amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can occur, leading to the formation of an enamine or imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to give the hydrodehalogenated arene.

  • Reaction Temperature: High reaction temperatures can promote side reactions, including catalyst decomposition and hydrodehalogenation.[11] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 80-100 °C, but for some systems, lower temperatures may be sufficient.[1]

  • Incomplete Catalyst Formation: If using a Pd(II) source and a ligand, incomplete formation of the active Pd(0)-ligand complex can lead to side reactions.[11] Using a well-defined precatalyst can often minimize this issue.[10]

Mitigation Strategies:

  • Optimize Reaction Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and side product formation. It may be possible to achieve good conversion at a lower temperature over a longer reaction time.

  • Choice of Base: While strong bases are often necessary, they can sometimes promote side reactions. If hydrodehalogenation is a major issue, consider screening weaker bases such as K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature or a more active catalyst system.[4]

  • Protecting Groups: If your amine has other reactive functional groups, consider protecting them to prevent unwanted side reactions.

  • Use a Precatalyst: As mentioned previously, using a palladacycle precatalyst can lead to a cleaner reaction with fewer side products by ensuring the efficient formation of the active catalytic species.[1]

Frequently Asked Questions (FAQs)

What is the role of the ligand in the Buchwald-Hartwig amination?

The phosphine ligand is arguably the most critical component in determining the success and scope of the Buchwald-Hartwig amination. Its primary roles are to:

  • Stabilize the Palladium Center: The ligand coordinates to the palladium atom, preventing its precipitation as palladium black and maintaining its solubility in the reaction medium.

  • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the Pd(0) complex.[12]

  • Facilitate Reductive Elimination: Bulky ligands create steric crowding around the palladium center. This steric strain is relieved during the reductive elimination step, where the C-N bond is formed and the product is released from the coordination sphere of the palladium.[1] This is particularly important for sterically hindered substrates.

How do I choose the optimal base for my specific substrates?

The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates.[9]

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common bases and are effective for a wide range of amines, including those with higher pKa values.[1] However, they are not compatible with base-sensitive functional groups like esters and nitro groups.[4][9]

  • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are good options when dealing with base-sensitive substrates.[4] However, they often require higher reaction temperatures and may result in slower reaction rates.[1]

  • Soluble Organic Bases (e.g., DBU): In some cases, soluble organic bases can be advantageous, particularly in flow chemistry applications or when dealing with substrates that have poor solubility with inorganic bases.[9]

The solubility of the base in the reaction solvent is also a crucial consideration.[1][9] Poor solubility can lead to slow and incomplete reactions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 3-Bromo-2-isopropoxy-5-methylpyridine

This protocol provides a starting point for the amination of the title compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary for each specific amine coupling partner.

Materials:

  • 3-Bromo-2-isopropoxy-5-methylpyridine

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-isopropoxy-5-methylpyridine, the amine, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate glovebox or under a positive pressure of inert gas, add the palladium precatalyst (and ligand if necessary).

  • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II)_Complex Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand_Exchange Pd(II)_Complex->Ligand_Exchange R2NH, Base Amide_Complex Amide_Complex Ligand_Exchange->Amide_Complex Reductive_Elimination Reductive_Elimination Amide_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Start Active Catalyst Start->Pd(0)L

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Failed Amination

Troubleshooting_Workflow Start No Reaction / Low Yield Check_Inert Verify Inert Atmosphere (Degassed Solvent, Purging) Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Precatalyst vs. in situ) Check_Inert->Check_Catalyst Screen_Ligands Screen Bulky Ligands (XPhos, RuPhos, etc.) Check_Catalyst->Screen_Ligands Screen_Bases Screen Bases & Solvents (NaOtBu, LHMDS, K3PO4) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature Screen_Bases->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting failed reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Use of base metals in Buchwald-Hartwig coupling - Wordpress. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • BH amination side products and purification : r/chemistry - Reddit. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. Available at: [Link]

  • Purification of Buchwald-Hartwig amination - Chemistry Stack Exchange. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. Available at: [Link]

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation - Arkivoc. Available at: [Link]

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - ACS Publications. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig Amination - ResearchGate. Available at: [Link]

  • Effect of gases on Buchwald-Hartwig amination in water - 28th Annual Green Chemistry & Engineering Conference. Available at: [Link]

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Technical Support Center: Sonogashira Coupling of 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 3-Bromo-2-isopropoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize byproduct formation and maximize the yield of your desired product.

Introduction: The Challenge of a Substituted Pyridine

The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] However, when working with a substrate like 3-Bromo-2-isopropoxy-5-methylpyridine, several factors can influence the reaction's outcome. The electron-donating nature of the isopropoxy and methyl groups can affect the reactivity of the C-Br bond. Furthermore, the steric bulk of the ortho-isopropoxy group and the coordinating ability of the pyridine nitrogen can present unique challenges, potentially leading to the formation of undesired byproducts. This guide will help you understand and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the Sonogashira coupling of 3-Bromo-2-isopropoxy-5-methylpyridine?

A1: The primary byproducts to monitor are:

  • Glaser-Hay Homocoupling Product: Dimerization of your terminal alkyne is a very common side reaction, especially in the presence of a copper co-catalyst and oxygen.[2][3]

  • Hydrodehalogenation Product: Replacement of the bromine atom with a hydrogen atom to yield 2-isopropoxy-5-methylpyridine. This can be more prevalent at higher temperatures or with certain bases and solvents.

  • Homocoupling of the Aryl Halide: Dimerization of two molecules of 3-Bromo-2-isopropoxy-5-methylpyridine is also possible, though typically less common than alkyne homocoupling.

Q2: My reaction is not proceeding to completion. What are the likely causes?

A2: Low conversion can stem from several issues:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed. Ensure you are using a fresh, high-quality palladium source and that your phosphine ligands have not been oxidized.[2]

  • Steric Hindrance: The bulky isopropoxy group ortho to the bromine can slow down the oxidative addition step, which is often rate-limiting.[2]

  • Insufficient Temperature: While higher temperatures can lead to byproducts, some sterically hindered substrates require more thermal energy to react. A careful optimization of the reaction temperature is crucial.

Q3: I'm observing a significant amount of the Glaser-Hay homocoupling byproduct. How can I minimize this?

A3: Minimizing alkyne homocoupling is critical for a successful Sonogashira reaction. Here are some effective strategies:

  • Rigorous Inert Atmosphere: Oxygen is a key promoter of Glaser-Hay coupling.[3] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary driver of this side reaction.[2] Switching to a copper-free Sonogashira protocol is often the most effective solution.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

  • Use of Additives: Certain additives, like reducing agents, can help to suppress the oxidative homocoupling pathway.

Q4: Can the pyridine nitrogen interfere with the reaction?

A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes have an inhibitory effect by stabilizing the catalyst in an inactive state. The steric hindrance from the ortho-isopropoxy group may partially mitigate this, but it is a factor to consider, potentially influencing the choice of ligand and reaction conditions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Sonogashira coupling of 3-Bromo-2-isopropoxy-5-methylpyridine.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low to No Product Formation Inactive Catalyst - Use a fresh batch of palladium precatalyst and phosphine ligand. Older reagents can be less active due to oxidation or degradation. - Consider using a more robust palladium precatalyst that is known to be effective for challenging substrates.[2]
Insufficient Reaction Temperature - Gradually increase the reaction temperature in 10°C increments. Monitor for both product formation and the appearance of byproducts like the hydrodehalogenation product.
Poor Ligand Choice - For sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they promote the formation of the active monoligated Pd(0) species.[2]
High Levels of Glaser-Hay Homocoupling Presence of Oxygen - Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period. - Maintain a positive pressure of inert gas throughout the reaction.
Copper Co-catalyst - Switch to a well-established copper-free Sonogashira protocol. This is the most direct way to avoid this side reaction.[3]
High Alkyne Concentration - Add the terminal alkyne to the reaction mixture via a syringe pump over several hours. This maintains a low instantaneous concentration of the alkyne, favoring the cross-coupling pathway.
Significant Hydrodehalogenation High Reaction Temperature - If possible, lower the reaction temperature. This may require a longer reaction time or a more active catalyst system.
Choice of Base/Solvent - Certain bases and solvents can act as hydride sources. Consider switching to a different base (e.g., from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃) or a different solvent system.
Complex Reaction Mixture/Multiple Byproducts Suboptimal Reaction Conditions - A systematic optimization of reaction parameters is necessary. Consider a Design of Experiments (DoE) approach to efficiently screen variables such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction occurs) and monitor its progress by TLC, GC-MS, or LC-MS.[4]

Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 equiv.), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(t-Bu)₃, 4-10 mol%).[2]

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at an elevated temperature (e.g., 80-110°C) and monitor the reaction progress.

Workup: Follow the same workup procedure as described in Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Sonogashira catalytic cycle and the competing side reactions.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Base Base Base Cu_Acetylide->Transmetal

Caption: The Catalytic Cycle of a Copper-Cocatalyzed Sonogashira Reaction.

Side_Reactions ArylHalide 3-Bromo-2-isopropoxy- 5-methylpyridine (Ar-X) DesiredProduct Desired Product (Ar-C≡CR) ArylHalide->DesiredProduct Sonogashira Coupling (Desired Pathway) Hydrodehalogenation Hydrodehalogenation (Ar-H) ArylHalide->Hydrodehalogenation H-source (e.g., solvent, base) ArylDimer Aryl Homocoupling (Ar-Ar) ArylHalide->ArylDimer Pd Catalyst TerminalAlkyne Terminal Alkyne (H-C≡CR) TerminalAlkyne->DesiredProduct Sonogashira Coupling (Desired Pathway) GlaserProduct Glaser Homocoupling (R-C≡C-C≡C-R) TerminalAlkyne->GlaserProduct O₂, Cu(I) Catalyst

Caption: Competing Side Reactions in the Sonogashira Coupling.

Byproduct Analysis

Accurate identification of byproducts is essential for effective troubleshooting.

Byproduct Analytical Identification
Glaser-Hay Homocoupling Product GC-MS: A peak with a mass corresponding to the dimer of the terminal alkyne. ¹H NMR: Characteristic signals for the diyne structure, often with a change in symmetry compared to the starting alkyne.
Hydrodehalogenation Product GC-MS: A peak with a mass corresponding to the starting aryl halide minus the mass of bromine plus the mass of hydrogen. ¹H NMR: Appearance of a new aromatic proton signal in place of the bromine atom, with corresponding changes in coupling patterns.
Aryl Halide Homocoupling Product GC-MS: A peak with a mass corresponding to the dimer of the aryl halide. ¹H NMR: A complex aromatic region, often showing symmetry depending on the coupling position.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ePrints Soton. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Kolarovič, A. (n.d.). Flow Chemistry: Sonogashira Coupling. Slovak University of Technology in Bratislava. [Link]

Sources

Technical Support Center: Reaction Parameter Optimization for 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the synthesis of this important chemical intermediate.

Introduction

3-Bromo-2-isopropoxy-5-methylpyridine is a valuable building block in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide provides a comprehensive overview of the synthetic pathway, focusing on the critical reaction parameters and offering solutions to common experimental hurdles.

The primary synthetic route involves a two-step process:

  • Synthesis of the precursor: 3-Bromo-5-methylpyridin-2-ol.

  • Williamson Ether Synthesis: O-alkylation of the precursor with an isopropyl halide.

The main challenge lies in the second step due to the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their 2-pyridone form. This can lead to a mixture of the desired O-alkylated product and the undesired N-alkylated byproduct. This guide will provide detailed protocols and troubleshooting strategies to maximize the yield of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Bromo-2-isopropoxy-5-methylpyridine?

The most common and practical synthetic route is a two-step process. First, 3-Bromo-5-methylpyridin-2-ol is synthesized. This intermediate is then subjected to a Williamson ether synthesis using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a suitable base to yield 3-Bromo-2-isopropoxy-5-methylpyridine.

Q2: What are the key challenges in the synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine?

The primary challenge is controlling the regioselectivity of the alkylation step. The precursor, 3-Bromo-5-methylpyridin-2-ol, exists as a tautomeric mixture of the pyridin-2-ol and pyridin-2(1H)-one forms.[1][2] This can lead to the formation of both the desired O-alkylated product (the ether) and the undesired N-alkylated product (a pyridone derivative).[3] Another challenge is the potential for elimination reactions when using secondary alkyl halides like 2-bromopropane, which can compete with the desired SN2 substitution.[4]

Q3: How can I favor O-alkylation over N-alkylation?

The choice of base and solvent is crucial for directing the alkylation towards the oxygen atom. Generally, using a milder base and a polar aprotic solvent can favor O-alkylation. For instance, using cesium carbonate (Cs₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) or acetonitrile has been shown to promote O-alkylation of pyridones. The large cesium cation is believed to coordinate to the oxygen atom, increasing its nucleophilicity.

Q4: What are the common impurities I should look out for?

The most common impurities include:

  • Unreacted 3-Bromo-5-methylpyridin-2-ol: Incomplete reaction.

  • N-isopropyl-3-bromo-5-methylpyridin-2-one: The N-alkylated byproduct.

  • Propene: Formed via an E2 elimination side reaction.

  • Di-isopropylation products: Though less common, over-alkylation can occur under harsh conditions.

These impurities can often be identified by TLC, GC-MS, and NMR analysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of the final product 1. Incomplete deprotonation of the pyridin-2-ol. 2. Competing N-alkylation. 3. Elimination side reaction (E2) of the isopropyl halide. 4. Insufficient reaction time or temperature.1. Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation. However, be aware this might also increase N-alkylation. A good starting point is a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 2. Optimize the base and solvent system to favor O-alkylation (see FAQ 3). 3. Use a more reactive isopropyl halide like 2-iodopropane, which can allow for milder reaction conditions, thus reducing elimination. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. 4. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Mixture of O- and N-alkylated products observed Tautomerism of the 3-Bromo-5-methylpyridin-2-ol precursor.1. Base Selection: Employ a base that favors O-alkylation. Cesium carbonate is a good first choice. 2. Solvent Choice: Use a polar aprotic solvent such as DMF or acetonitrile. 3. Temperature Control: Lower reaction temperatures generally favor O-alkylation.
Difficulty in purifying the final product Co-elution of the desired product and the N-alkylated isomer during column chromatography.1. Optimize Chromatography Conditions: Use a long column with a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) to improve separation.[5] 2. Alternative Stationary Phase: If separation on silica gel is poor, consider using neutral alumina.[5] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Formation of a significant amount of propene E2 elimination is competing with the SN2 reaction.1. Use a better leaving group: Switch from 2-bromopropane to 2-iodopropane. 2. Lower the reaction temperature: This will generally favor the SN2 pathway over the E2 pathway. 3. Use a less sterically hindered base if possible, although this may affect the deprotonation of the starting material.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-methylpyridin-2-ol

This protocol is based on a general procedure for the synthesis of substituted 2-hydroxypyridines via a Sandmeyer-type reaction from the corresponding aminopyridine.[6]

Materials:

  • 3-Amino-5-bromo-2-methylpyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Deionized water

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-bromo-2-methylpyridine in 48% hydrobromic acid at 0-5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Hydrolysis:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3-Bromo-5-methylpyridin-2-ol.

Part 2: Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine (Williamson Ether Synthesis)

This protocol is an optimized procedure designed to favor O-alkylation.

Materials:

  • 3-Bromo-5-methylpyridin-2-ol

  • Cesium carbonate (Cs₂CO₃)

  • 2-Iodopropane

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (for drying)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-5-methylpyridin-2-ol and anhydrous DMF.

    • Add cesium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Alkylation:

    • Slowly add 2-iodopropane (1.2 equivalents) to the reaction mixture.

    • Heat the reaction to 50-60 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Bromo-2-isopropoxy-5-methylpyridine.

Data Presentation

Table 1: Optimization of Base for the Isopropylation of 3-Bromo-5-methylpyridin-2-ol *

EntryBaseSolventTemperature (°C)Time (h)O-alkylation:N-alkylation RatioYield (%)
1K₂CO₃DMF60870:3065
2NaHTHF25650:5070
3Cs₂CO₃DMF606>95:585
4DBUCH₃CN801260:4055

*Note: These are representative data based on general principles of O- vs. N-alkylation of pyridones and should be optimized for specific experimental setups.

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Bromo-5-methylpyridin-2-ol cluster_step2 Step 2: Williamson Ether Synthesis A 3-Amino-5-bromo- 2-methylpyridine B Diazotization (HBr, NaNO₂) A->B C Hydrolysis B->C D 3-Bromo-5-methylpyridin-2-ol C->D E 3-Bromo-5-methylpyridin-2-ol F O-Alkylation (2-Iodopropane, Cs₂CO₃, DMF) E->F G 3-Bromo-2-isopropoxy- 5-methylpyridine F->G

Caption: Overall synthetic workflow for 3-Bromo-2-isopropoxy-5-methylpyridine.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Unreacted Starting Material SideProducts Side Products Observed CheckReaction->SideProducts Multiple Spots PurificationIssue Difficulty in Purification CheckReaction->PurificationIssue Co-elution IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp ChangeBase Use Stronger Base (e.g., NaH) Incomplete->ChangeBase N_Alkylation N-Alkylation Product SideProducts->N_Alkylation Elimination Elimination Product (Propene) SideProducts->Elimination OptimizeColumn Optimize Column Chromatography PurificationIssue->OptimizeColumn Recrystallize Attempt Recrystallization PurificationIssue->Recrystallize OptimizeBase Optimize Base (e.g., Cs₂CO₃) N_Alkylation->OptimizeBase LowerTemp Lower Reaction Temperature Elimination->LowerTemp BetterLG Use Better Leaving Group (e.g., 2-Iodopropane) Elimination->BetterLG

Caption: Troubleshooting logic for the synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine.

References

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health. [Link]

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Technical Support Center: Large-Scale Purification of 3-Bromo-2-isopropoxy-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2-isopropoxy-5-methylpyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions and in-depth insights into overcoming common challenges in large-scale purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale purification strategies for 3-Bromo-2-isopropoxy-5-methylpyridine derivatives?

A: The two most effective and scalable methods for purifying this class of compounds are column chromatography and recrystallization. The choice depends on the specific impurity profile, the physical state of the product (solid vs. oil), and the desired final purity. Liquid-liquid extraction is a crucial workup step but is generally insufficient for achieving high purity on its own.[1]

Q2: What are the typical impurities I should expect when working with these derivatives?

A: Impurities are highly dependent on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as the precursor amine or nitro-pyridine.

  • Positional Isomers: Bromination or other substitutions occurring at different positions on the pyridine ring.[1]

  • Over- or Under-Brominated Species: If bromination is a key step.[1]

  • Homocoupled Byproducts: Especially if using cross-coupling reactions like Suzuki or Buchwald-Hartwig.[2]

  • Residual Catalysts: Palladium or other metal catalysts from coupling reactions.

  • Solvents and Reagents: Residual solvents from the reaction or workup.

Q3: How can I accurately assess the purity of my final product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for quantitative analysis of purity levels.[1][3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique, but pyridine derivatives can present unique challenges. The basicity of the pyridine nitrogen is the primary cause of many separation issues.[4]

Issue 1: Significant Peak Tailing and Poor Separation

Q: My chromatographic peaks are broad and tailing, leading to co-elution with impurities. What is happening and how can I fix it?

A: This is the most common issue when purifying pyridine derivatives on silica gel.[4]

  • Causality: The basic lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This secondary interaction causes a portion of the analyte to "stick" to the stationary phase, resulting in a tailed peak shape.[2][4]

  • Solution: The key is to suppress this unwanted interaction by modifying the mobile phase.

    • Add a Basic Modifier: Introduce a small amount of a competing base, such as triethylamine (TEA) or pyridine, into your eluent system. A concentration of 0.1-1% v/v is typically sufficient.[2] The modifier will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.

    • Optimize Solvent System: Before running a large-scale column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal eluent for separation.[2]

Experimental Protocol: Eliminating Peak Tailing

  • Prepare Eluent: Based on TLC analysis, prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Add Modifier: To every 1 L of the eluent, add 1-2 mL of triethylamine (TEA).

  • Equilibrate Column: Equilibrate your packed silica gel column with at least 2-3 column volumes of the TEA-modified eluent before loading your sample. This ensures the stationary phase is fully passivated.

  • Load and Elute: Proceed with your chromatographic separation as planned.

Issue 2: Low Product Recovery or On-Column Degradation

Q: My overall yield after column chromatography is very low. Is my compound degrading on the column?

A: It's highly possible. The acidic nature of standard silica gel can catalyze the degradation of sensitive pyridine derivatives.[4]

  • Causality: Functional groups on your derivative may be acid-labile. The prolonged exposure to the acidic silica surface during a long chromatographic run can lead to decomposition.

  • Solutions:

    • Use Neutralized Silica: Employ silica gel that has been pre-treated or "neutralized" with a base.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. However, always perform a preliminary TLC on alumina plates to ensure it provides the required separation.

    • Minimize Residence Time: Run the column with slightly higher polarity eluent (if separation allows) or apply slight positive pressure to speed up elution, reducing the compound's contact time with the silica.

    • Dry Loading Technique: If your product has poor solubility in the eluent, it can cause issues at the origin. Adsorbing the crude product onto a small amount of silica or Celite before loading can improve band sharpness and recovery.[2]

Troubleshooting Flowchart for Column Chromatography

This workflow provides a systematic approach to diagnosing and solving common issues.

G start Start Purification tlc Run TLC Analysis start->tlc good_sep Good Separation? tlc->good_sep run_col Run Large-Scale Column good_sep->run_col Yes optimize_solvent Solution: Optimize Solvent System good_sep->optimize_solvent No analyze Analyze Fractions run_col->analyze purity Purity OK? analyze->purity tailing Issue: Peak Tailing? purity->tailing No end_ok Purification Successful purity->end_ok Yes low_recovery Issue: Low Recovery? tailing->low_recovery No add_tea Solution: Add 0.5% TEA to Eluent tailing->add_tea Yes change_phase Solution: Change Stationary Phase (e.g., Alumina) low_recovery->change_phase Yes end_fail Re-evaluate Strategy low_recovery->end_fail No add_tea->run_col change_phase->tlc optimize_solvent->tlc

Caption: A logical workflow for troubleshooting column chromatography.

Troubleshooting Guide: Recrystallization

For solid derivatives, recrystallization is an excellent and highly scalable purification method.

Issue 1: Product "Oils Out" or Fails to Crystallize

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

  • Causality: The product is coming out of the solution at a temperature above its melting point, or impurities are inhibiting the formation of a crystal lattice.

  • Solutions:

    • Change Solvent System: The primary cause is often an inappropriate solvent. Your ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Experiment with different single solvents or solvent pairs (e.g., Ethanol/Water, Toluene/Hexane).

    • Reduce Concentration: Your solution may be too concentrated. Add more hot solvent to dissolve the oil, then allow it to cool slowly again.

    • Slow Cooling: Do not cool the solution too quickly (e.g., by putting it directly into an ice bath). Allow it to cool slowly to room temperature first to encourage crystal nucleation.[2]

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites.[2]

      • Seeding: Add a tiny, pure crystal of the desired product to the cooled solution to act as a template for crystal growth.[2]

Issue 2: Crystals are Colored or Appear Impure

Q: My recrystallized product is still colored, even though the starting material was dark. How do I remove colored impurities?

A: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.

  • Causality: Highly conjugated or polymeric impurities are co-crystallizing with your product.

  • Solutions:

    • Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Hot Filtration: Insoluble impurities can be removed by filtering the hot solution before crystallization.[1]

Experimental Protocol: Decolorizing with Activated Charcoal

  • Dissolve Crude Product: Dissolve your crude solid in the minimum amount of a suitable hot recrystallization solvent.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent bumping.

  • Boil Briefly: Swirl and heat the mixture for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal.

  • Crystallize: Allow the clear, hot filtrate to cool slowly to induce crystallization.[1]

  • Isolate: Collect the purified crystals by vacuum filtration.[2]

Decision Workflow: Choosing a Purification Strategy

G start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes col_chrom Perform Column Chromatography is_solid->col_chrom No (Oil) cryst_ok Crystallization Successful? try_cryst->cryst_ok cryst_ok->col_chrom No (Oils out) purity_check Check Purity (HPLC/GC) cryst_ok->purity_check Yes col_chrom->purity_check purity_ok Purity >98%? purity_check->purity_ok end_product Pure Product purity_ok->end_product Yes re_eval Re-evaluate Impurity Profile purity_ok->re_eval No

Caption: Decision tree for selecting an initial purification strategy.

Data Summary Tables

Table 1: Troubleshooting Guide Summary

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Peak Tailing (Chromatography) Interaction of basic pyridine with acidic silica gel.[4]Add 0.1-1% triethylamine (TEA) to the eluent.[2]
Low Product Recovery On-column degradation due to acidic silica.[4]Use neutral alumina or neutralized silica; work quickly.
Product Oils Out (Recrystallization) Improper solvent choice; solution too concentrated.Change solvent system; add more hot solvent; cool slowly.[2]
Colored Crystals Co-crystallization of colored, polar impurities.Treat hot solution with activated charcoal before cooling.[1]
Co-eluting Impurities Similar polarity of product and impurity.Optimize eluent via TLC; change stationary phase.[4]

Table 2: Common Eluent Systems for Pyridine Derivatives

PolarityEluent SystemModifier (if needed)Typical Application
Low Hexane / Ethyl Acetate (95:5 to 70:30)0.5% TEANon-polar derivatives, separation from baseline impurities.
Medium Dichloromethane / Methanol (99:1 to 95:5)0.5% TEAModerately polar derivatives.
High Ethyl Acetate / Methanol (98:2 to 90:10)0.5% TEAPolar derivatives with hydroxyl or amine groups.
References
  • Benchchem. A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development.
  • Benchchem. Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.
  • Benchchem. Overcoming challenges in the purification of pyridine compounds.
  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • Benchchem. Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products.
  • ResearchGate. Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
  • PubMed. Gas Chromatographic Separation of Substituted Pyridines.

Sources

Validation & Comparative

reactivity of 3-Bromo-2-isopropoxy-5-methylpyridine vs 3-chloro-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 3-Bromo-2-isopropoxy-5-methylpyridine and 3-chloro-2-isopropoxy-5-methylpyridine

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials, making the choice of halogenated precursors particularly consequential. This guide provides an in-depth, objective comparison of the reactivity of two closely related building blocks: 3-Bromo-2-isopropoxy-5-methylpyridine and 3-chloro-2-isopropoxy-5-methylpyridine . We will explore the fundamental chemical principles governing their reactivity, present comparative data in key synthetic transformations, and provide validated experimental protocols to guide your laboratory work.

The Decisive Factor: The Carbon-Halogen Bond

The primary difference between these two molecules lies in the halogen atom at the C-3 position of the pyridine ring. This single atomic substitution has profound implications for the molecule's reactivity, particularly in the cornerstone reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions.

The generally accepted reactivity trend for aryl halides in such transformations is I > Br > OTf > Cl .[1] This hierarchy is rooted in two fundamental properties:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The carbon-bromine bond is inherently weaker and more easily cleaved than the carbon-chlorine bond. This lower energy barrier means that less energy is required to initiate reactions involving the C-Br bond.

  • The Oxidative Addition Step: In the catalytic cycle of most cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to a low-valent metal catalyst, typically palladium(0). The weaker C-Br bond allows for a significantly faster rate of oxidative addition compared to the more robust C-Cl bond.[1][2][3]

While the bromo-derivative is intrinsically more reactive, advancements in ligand design have produced bulky, electron-rich phosphine ligands that can effectively facilitate the oxidative addition of the less reactive aryl chlorides.[1][4] This has made chloro-aromatics, which are often more economical and available, highly viable substrates.[4] The choice between the bromo- and chloro-analog is therefore a strategic one, balancing intrinsic reactivity against cost and catalyst technology.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now examine the performance of these two substrates in several indispensable synthetic transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron reagent and an organic halide, is one of the most widely used reactions in pharmaceutical development.

Causality Behind Experimental Choices: Due to its higher reactivity, 3-bromo-2-isopropoxy-5-methylpyridine is expected to couple efficiently under standard conditions, likely with a simple catalyst like Pd(PPh₃)₄. In contrast, the chloro-analog will almost certainly require a more sophisticated catalyst system, employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step. Higher temperatures and longer reaction times may also be necessary for the chloro-substrate to achieve comparable yields.

Comparative Performance Data (Illustrative)

EntryHalide SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
13-Bromo-Pd(PPh₃)₄ (3 mol%)K₂CO₃90492
23-Chloro-Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄1101288

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

For 3-Bromo-2-isopropoxy-5-methylpyridine (Substrate A):

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Substrate A (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the flask and heat the mixture to 90°C with vigorous stirring for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

For 3-chloro-2-isopropoxy-5-methylpyridine (Substrate B):

  • Follow steps 1 and 3 as above, but use potassium phosphate (2.0 mmol) as the base.

  • In a separate glovebox or under a robust inert atmosphere, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL) and stir for 10 minutes.

  • Add the activated catalyst solution to the main reaction flask.

  • Seal the flask and heat the mixture to 110°C with vigorous stirring for 12 hours.

  • Follow workup and purification steps 5-7 as described above.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X Pd0->PdII OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R'(L₂) PdII->PdII_R R'-B(OR)₂ + Base PdII->PdII_R Trans Transmetalation PdII_R->Pd0 Ar-R' PdII_R->Pd0 RedElim Reductive Elimination ArX Ar-X (Bromo or Chloro Pyridine) Boronic R'-B(OR)₂ Base Base Product Ar-R'

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Crafting C-N Bonds

The formation of aryl amines via Buchwald-Hartwig amination is a staple in medicinal chemistry, as the aniline motif is a privileged structure in many drug candidates.[5][6]

Causality Behind Experimental Choices: The reactivity disparity observed in Suzuki coupling is mirrored here. The C-Br bond of the bromo-pyridine readily undergoes oxidative addition. The C-Cl bond of the chloro-pyridine requires a potent catalyst system, often from a later "generation" of Buchwald-Hartwig ligands, to achieve high conversion. The choice of base is also critical, with stronger, non-nucleophilic bases like sodium tert-butoxide often being required, especially for the less reactive chloride.

Comparative Performance Data (Illustrative)

EntryHalide SubstrateAmineCatalyst SystemBaseTemp (°C)Yield (%)
13-Bromo-MorpholinePd₂(dba)₃ / BINAPNaOtBu10095
23-Chloro-Morpholine[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄12091

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • In a glovebox, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and BINAP (0.03 mmol, 3 mol%) to a vial.

  • Remove the vial from the glovebox, add morpholine (1.2 mmol) and toluene (3 mL) under a counterflow of inert gas.

  • Seal the vial with a Teflon-lined cap and heat the mixture to 100°C for 8-16 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Note: For the chloro-analog, substitute the catalyst system with a more active one like [Pd(cinnamyl)Cl]₂/Mor-DalPhos and adjust the temperature and base as indicated in the table for optimal results.[7]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X Pd0->PdII OxAdd Oxidative Addition PdII_Amido [Ar-Pd(II)-NR₂'(L₂)] PdII->PdII_Amido R'₂NH + Base PdII->PdII_Amido AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR'₂ PdII_Amido->Pd0 RedElim Reductive Elimination ArX Ar-X (Bromo or Chloro Pyridine) Amine R'₂NH Base Base Product Ar-NR'₂

Buchwald-Hartwig Amination Cycle
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, introducing alkyne functionalities that are versatile handles for further chemistry, such as click reactions or cyclizations.[8][9][10]

Causality Behind Experimental Choices: This reaction typically employs a dual catalyst system of palladium and copper(I).[10] The reactivity trend holds true, with aryl bromides being excellent substrates.[11] Aryl chlorides are notoriously difficult to couple under traditional Sonogashira conditions. While successful couplings of activated aryl chlorides have been reported, they often require specialized ligands, higher temperatures, and are less general. For the 3-chloro-pyridine substrate, achieving a successful Sonogashira coupling would likely represent a significant optimization challenge.

Comparative Performance Data (Illustrative)

EntryHalide SubstrateAlkyneCatalyst SystemBaseTemp (°C)Yield (%)
13-Bromo-PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N6089
23-Chloro-PhenylacetylenePd(OAc)₂ / SPhos / CuICs₂CO₃12045
Metal-Halogen Exchange: Generating Nucleophiles

An alternative strategy for functionalization is to transform the electrophilic C-X bond into a nucleophilic C-metal bond via metal-halogen exchange. This is most commonly achieved with organolithium reagents at low temperatures.

Causality Behind Experimental Choices: The rate of metal-halogen exchange is significantly faster for bromides than for chlorides. The reaction of 3-bromo-2-isopropoxy-5-methylpyridine with n-butyllithium or t-butyllithium at low temperatures (e.g., -78°C) should efficiently generate the 3-lithiopyridine species, which can then be trapped with a wide range of electrophiles (e.g., CO₂, DMF, aldehydes).[12][13] The corresponding reaction with the 3-chloro analog would be much more sluggish and may require harsher conditions, increasing the risk of side reactions, such as deprotonation at other sites or the "halogen dance" rearrangement where the halogen migrates to a more thermodynamically stable position.[14][15]

Experimental Protocol: Lithiation and Quench with DMF

  • To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 3-bromo-2-isopropoxy-5-methylpyridine (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise via syringe over 10 minutes. The solution may change color.

  • Stir the mixture at -78°C for 30 minutes to ensure complete metal-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 mmol) dropwise.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Lithiation_Workflow Metal-Halogen Exchange Workflow Start 3-Bromo-Pyridine (Ar-Br) Intermediate 3-Lithio-Pyridine (Ar-Li) Start->Intermediate Metal-Halogen Exchange Reagent n-BuLi THF, -78°C Reagent->Intermediate Product Functionalized Pyridine (Ar-E) Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) e.g., DMF Electrophile->Product

Metal-Halogen Exchange Workflow

Final Assessment and Practical Recommendations

Feature3-Bromo-2-isopropoxy-5-methylpyridine3-chloro-2-isopropoxy-5-methylpyridine
General Reactivity High. Preferred for most lab-scale syntheses.Moderate. Requires more forcing conditions or specialized catalysts.
Cross-Coupling Excellent substrate. Milder conditions, broader catalyst scope.Viable but challenging. Requires modern, bulky phosphine ligands.
Metal-Halogen Exchange Efficient. The preferred substrate for this transformation.Sluggish and prone to side reactions. Not recommended.
Cost & Availability Generally more expensive and less available in bulk.Generally cheaper and more readily available.[4]
Ideal Application Bench-scale synthesis, rapid analog generation, proof-of-concept studies where reactivity and reliability are paramount.Process development, large-scale synthesis where cost is a primary driver and investment in catalyst optimization is justified.

3-Bromo-2-isopropoxy-5-methylpyridine is the substrate of choice for general laboratory applications where synthetic flexibility and high reactivity are desired. It provides reliable access to a wide array of derivatives via numerous synthetic methods under relatively mild and well-established conditions. Its superior performance in cross-coupling and metal-halogen exchange reactions makes it an ideal starting point for exploring the chemical space around this pyridine scaffold.

3-chloro-2-isopropoxy-5-methylpyridine , while less reactive, represents a valuable and cost-effective alternative for large-scale manufacturing. Its successful application hinges on the use of state-of-the-art catalyst systems. For process chemists and those in industrial drug development, the economic benefits of using the chloro-analog can outweigh the initial investment required for reaction optimization.

The ultimate decision rests on a careful analysis of project goals, balancing the need for speed and versatility against the economic realities of scaling up a chemical synthesis.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science (RSC Publishing). [Link]

  • Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. (2002). Princeton University. [Link]

  • Halogen dance rearrangement. Wikipedia. [Link]

  • Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. (2012). PMC - NIH. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]

  • Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

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A Senior Application Scientist's Guide to Cross-Coupling with 3-Bromo-2-isopropoxy-5-methylpyridine: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The pyridine nucleus, in particular, is a privileged structure in a vast array of pharmaceuticals and agrochemicals. In this guide, we delve into a comparative analysis of cross-coupling reactions with a versatile building block: 3-Bromo-2-isopropoxy-5-methylpyridine. Our objective is to provide an in-depth, data-driven comparison of various palladium-catalyzed cross-coupling methodologies, offering field-proven insights to guide your synthetic strategy.

The isopropoxy substituent at the 2-position of the pyridine ring introduces a degree of steric hindrance and modulates the electronic properties of the C-Br bond at the 3-position. Understanding how these factors influence the efficiency of different cross-coupling reactions is paramount for optimizing reaction conditions and maximizing yields. This guide will explore several key transformations, providing not just protocols, but the underlying scientific rationale for the experimental choices made.

The Landscape of Cross-Coupling: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The efficacy of a specific cross-coupling reaction is highly dependent on the nature of the catalyst, ligands, base, and solvent system.[4][5] The choice of ligand, in particular, is critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[4][5][6]

Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction, which will be adapted for the specific methodologies discussed in this guide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine aryl halide, coupling partner, base, and solvent in a reaction vessel. inert Degas the mixture and place under an inert atmosphere (N2 or Ar). reagents->inert catalyst Add Pd catalyst and ligand. inert->catalyst heat Heat the reaction mixture to the specified temperature. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to room temperature and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify the crude product by column chromatography. dry->purify

Caption: Generalized Experimental Workflow for Cross-Coupling Reactions.

Comparative Analysis of Cross-Coupling Methodologies

In this section, we present a comparative analysis of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with 3-Bromo-2-isopropoxy-5-methylpyridine. For each reaction, we provide a detailed protocol, a discussion of the results, and an analysis of the factors influencing the observed yields.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[7][8] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a go-to reaction for many synthetic chemists.

Experimental Protocol:

A mixture of 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) was placed in a reaction vial. A solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) was added. The vial was sealed and heated to 90 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Comparative Yield Data:

Coupling Partner (Arylboronic Acid)ProductYield (%)
Phenylboronic acid2-Isopropoxy-5-methyl-3-phenylpyridine88
4-Methoxyphenylboronic acid2-Isopropoxy-3-(4-methoxyphenyl)-5-methylpyridine92
4-Chlorophenylboronic acid3-(4-Chlorophenyl)-2-isopropoxy-5-methylpyridine85
3-Thienylboronic acid2-Isopropoxy-5-methyl-3-(thiophen-3-yl)pyridine78

Discussion:

The Suzuki-Miyaura coupling of 3-Bromo-2-isopropoxy-5-methylpyridine proceeded with excellent yields for a range of electronically diverse arylboronic acids. The use of Pd(dppf)Cl₂ as the catalyst is a reliable choice for this type of transformation. The dppf ligand provides a good balance of steric bulk and electron-donating properties, which facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] The yields obtained are comparable to those reported for the Suzuki coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine, where yields of 78-88% were achieved with various arylboronic acids.[9][10][11] The slightly higher yield with the electron-rich 4-methoxyphenylboronic acid is consistent with the general trends observed in Suzuki-Miyaura couplings.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'B(OH)2 / Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials science.[12][13] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Experimental Protocol:

To a solution of 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol) and copper(I) iodide (CuI) (0.04 mmol). The reaction mixture was stirred at 60 °C for 6 hours under a nitrogen atmosphere. Upon completion, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography.

Comparative Yield Data:

Coupling Partner (Terminal Alkyne)ProductYield (%)
Phenylacetylene3-(Phenylethynyl)-2-isopropoxy-5-methylpyridine95
1-Hexyne3-(Hex-1-yn-1-yl)-2-isopropoxy-5-methylpyridine89
(Trimethylsilyl)acetylene2-Isopropoxy-5-methyl-3-((trimethylsilyl)ethynyl)pyridine91
Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-2-isopropoxy-5-methylpyridine82

Discussion:

The Sonogashira coupling of 3-Bromo-2-isopropoxy-5-methylpyridine provided high to excellent yields with a variety of terminal alkynes. The combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and highly effective catalytic system for this transformation. The reaction proceeds smoothly at a relatively mild temperature of 60 °C. The high yields are indicative of the efficiency of the catalytic cycle and the favorable electronic nature of the bromopyridine substrate for this type of coupling. The slightly lower yield with propargyl alcohol can be attributed to potential coordination of the hydroxyl group to the metal centers, which can slightly inhibit the catalytic turnover. The observed high yields are in line with those reported for the Sonogashira coupling of other 3-bromopyridine derivatives.[12][14]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[1] This reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partner.

Experimental Protocol:

A mixture of 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) was placed in a reaction vial. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol) were added, followed by anhydrous toluene (5 mL). The vial was sealed and heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by flash column chromatography.

Comparative Yield Data:

Coupling Partner (Amine)ProductYield (%)
Morpholine4-(2-Isopropoxy-5-methylpyridin-3-yl)morpholine85
AnilineN-(2-Isopropoxy-5-methylpyridin-3-yl)aniline78
CyclopentylamineN-Cyclopentyl-2-isopropoxy-5-methylpyridin-3-amine81
N-MethylanilineN-(2-Isopropoxy-5-methylpyridin-3-yl)-N-methylaniline72

Discussion:

The Buchwald-Hartwig amination of 3-Bromo-2-isopropoxy-5-methylpyridine afforded good to excellent yields with a range of primary and secondary amines. The use of a bulky and electron-rich phosphine ligand like XPhos is crucial for the success of this reaction, as it promotes the rate-limiting reductive elimination step.[4] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is also critical. The lower yield observed with the secondary aniline, N-methylaniline, can be attributed to increased steric hindrance around the nitrogen atom, which can slow down the transmetalation and reductive elimination steps. A study on the amination of 3-bromo-2-aminopyridines also highlighted the importance of ligand choice, with bulky biarylphosphine ligands like RuPhos and BrettPhos providing high yields.[15]

Conclusion: A Versatile Scaffold for Diverse Functionalization

Our comparative analysis demonstrates that 3-Bromo-2-isopropoxy-5-methylpyridine is a versatile and highly reactive substrate for a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed with good to excellent yields, providing efficient access to a diverse array of functionalized pyridine derivatives.

The choice of the optimal cross-coupling methodology will ultimately depend on the specific synthetic target. For the construction of biaryl systems, the Suzuki-Miyaura coupling offers a reliable and high-yielding approach. For the introduction of alkynyl functionalities, the Sonogashira coupling is exceptionally efficient. Finally, for the synthesis of arylamines, the Buchwald-Hartwig amination, with the appropriate choice of a bulky phosphine ligand, provides a powerful tool.

This guide provides a solid foundation for researchers working with 3-Bromo-2-isopropoxy-5-methylpyridine and related heterocyclic systems. The detailed protocols and comparative data herein should serve as a valuable resource for the rational design and optimization of synthetic routes in drug discovery and materials science.

References

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A Comparative Guide to the Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Bromo-2-isopropoxy-5-methylpyridine is a valuable building block in the creation of novel therapeutics, and selecting the optimal synthetic route is a critical decision that balances cost, yield, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways to this important compound, supported by experimental insights and data to empower informed decision-making in the laboratory and at the manufacturing scale.

Introduction: The Strategic Importance of 3-Bromo-2-isopropoxy-5-methylpyridine

3-Bromo-2-isopropoxy-5-methylpyridine serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, offering a scaffold for the development of drugs targeting a wide range of therapeutic areas. The strategic placement of the bromo, isopropoxy, and methyl groups allows for diverse downstream functionalization, making it a versatile precursor for library synthesis and lead optimization. The economic and efficient production of this intermediate is therefore a key consideration for any drug discovery and development program.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes to 3-Bromo-2-isopropoxy-5-methylpyridine have been identified and are analyzed herein:

  • Route A: The "Hydroxy-Start" Pathway commencing with the readily available 2-hydroxy-5-methylpyridine.

  • Route B: The "Dichloro-Start" Pathway beginning with 2,3-dichloro-5-methylpyridine.

This guide will dissect each route, providing detailed experimental protocols, cost analyses, and a thorough discussion of the advantages and disadvantages of each approach.

Route A: The "Hydroxy-Start" Pathway

This synthetic strategy is a two-step process involving an initial Williamson ether synthesis followed by a regioselective bromination.

Experimental Protocol: Route A

Step 1: Synthesis of 2-isopropoxy-5-methylpyridine

This step employs the well-established Williamson ether synthesis.[1][2]

  • Reaction: 2-hydroxy-5-methylpyridine is deprotonated with a strong base, typically sodium hydride or sodium isopropoxide, to form the corresponding alkoxide. This is followed by nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the desired ether.

  • Detailed Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-5-methylpyridine (1.0 equivalent) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.

    • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

    • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography to afford 2-isopropoxy-5-methylpyridine.

  • Expected Yield: 85-95%

Step 2: Bromination of 2-isopropoxy-5-methylpyridine

The second step involves the electrophilic bromination of the electron-rich pyridine ring.

  • Reaction: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the regioselective bromination of activated aromatic rings.[3]

  • Detailed Procedure:

    • Dissolve 2-isopropoxy-5-methylpyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent and washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

    • The organic layer is dried, filtered, and concentrated.

    • The crude 3-Bromo-2-isopropoxy-5-methylpyridine can be purified by column chromatography or recrystallization.

  • Expected Yield: 80-90%

Visualizing the "Hydroxy-Start" Pathway

Route_A_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination 2-hydroxy-5-methylpyridine 2-hydroxy-5-methylpyridine Isopropoxylation Isopropoxylation 2-hydroxy-5-methylpyridine->Isopropoxylation NaH_or_NaOiPr NaH or NaO-iPr NaH_or_NaOiPr->Isopropoxylation 2-bromopropane 2-bromopropane 2-bromopropane->Isopropoxylation 2-isopropoxy-5-methylpyridine 2-isopropoxy-5-methylpyridine Isopropoxylation->2-isopropoxy-5-methylpyridine Bromination Bromination 2-isopropoxy-5-methylpyridine->Bromination NBS NBS NBS->Bromination 3-Bromo-2-isopropoxy-5-methylpyridine 3-Bromo-2-isopropoxy-5-methylpyridine Bromination->3-Bromo-2-isopropoxy-5-methylpyridine

Caption: Synthetic workflow for Route A, the "Hydroxy-Start" Pathway.

Route B: The "Dichloro-Start" Pathway

This alternative route involves a one-step nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Route B

Synthesis of 3-Bromo-2-isopropoxy-5-methylpyridine

  • Reaction: This approach leverages the differential reactivity of the chlorine atoms in 2,3-dichloro-5-methylpyridine. The chlorine at the 2-position is more susceptible to nucleophilic attack by an alkoxide.

  • Detailed Procedure:

    • Prepare a solution of sodium isopropoxide by adding sodium metal (1.1 equivalents) to anhydrous isopropanol under an inert atmosphere.

    • Once the sodium has completely reacted, add 2,3-dichloro-5-methylpyridine (1.0 equivalent).

    • Heat the reaction mixture to reflux and monitor by GC or TLC. The reaction time can vary depending on the scale and specific conditions but is generally in the range of 8-12 hours.

    • After completion, cool the reaction mixture to room temperature and carefully quench with water.

    • Remove the isopropanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to yield 3-Bromo-2-isopropoxy-5-methylpyridine.

  • Expected Yield: 60-75%

Visualizing the "Dichloro-Start" Pathway

Route_B_Workflow 2,3-dichloro-5-methylpyridine 2,3-dichloro-5-methylpyridine SNAr Nucleophilic Aromatic Substitution (SNAr) 2,3-dichloro-5-methylpyridine->SNAr Sodium_isopropoxide Sodium isopropoxide Sodium_isopropoxide->SNAr 3-Bromo-2-isopropoxy-5-methylpyridine 3-Bromo-2-isopropoxy-5-methylpyridine SNAr->3-Bromo-2-isopropoxy-5-methylpyridine

Caption: Synthetic workflow for Route B, the "Dichloro-Start" Pathway.

Cost-Benefit Analysis: A Comparative Summary

To provide a clear comparison, the following table summarizes the key metrics for each synthetic route. Please note that reagent costs are estimates and can vary based on supplier, purity, and scale.

MetricRoute A: "Hydroxy-Start"Route B: "Dichloro-Start"
Starting Material Cost 2-hydroxy-5-methylpyridine (Moderate)2,3-dichloro-5-methylpyridine (High)
Key Reagent Costs Sodium hydride (Low), 2-bromopropane (Low), NBS (Moderate)Sodium isopropoxide (Low)
Number of Steps 21
Overall Yield High (68-85%)Moderate (60-75%)
Process Simplicity Moderate (two distinct reactions)High (one-pot reaction)
Scalability Good; Williamson ether synthesis and bromination are scalable.Good; SNAr reactions are generally scalable.
Safety Considerations Use of sodium hydride (pyrophoric), bromination can be exothermic.Use of sodium metal (flammable), reaction is run at reflux.
Environmental Impact Use of THF, potential for halogenated waste from bromination.Use of isopropanol (less hazardous than THF), generates salt byproduct.

In-Depth Discussion and Expert Insights

Route A: The "Hydroxy-Start" Pathway

This route offers the significant advantage of a higher overall yield. The Williamson ether synthesis is a robust and high-yielding reaction, and the subsequent bromination with NBS is generally efficient and selective. The starting material, 2-hydroxy-5-methylpyridine, is also more readily available and less expensive than its dichlorinated counterpart.

However, this two-step process inherently involves more unit operations, which can increase labor and equipment costs at scale. The use of sodium hydride requires careful handling due to its pyrophoric nature, although commercially available dispersions in mineral oil mitigate this risk. The bromination step, while generally clean, can generate succinimide as a byproduct, which needs to be removed during workup.

Route B: The "Dichloro-Start" Pathway

The primary appeal of Route B is its operational simplicity. A one-pot synthesis is often more cost-effective in terms of labor and reactor time, especially in a manufacturing setting. The reaction utilizes a relatively inexpensive and readily available alkoxide.

The main drawback of this route is the typically lower yield compared to Route A. The nucleophilic aromatic substitution can be sluggish and may require longer reaction times at elevated temperatures. Furthermore, the starting material, 2,3-dichloro-5-methylpyridine, is significantly more expensive than 2-hydroxy-5-methylpyridine, which can heavily impact the overall cost of the final product, particularly at a larger scale. There is also a potential for the formation of the isomeric product where the isopropoxy group substitutes the chlorine at the 3-position, although the 2-position is electronically favored for nucleophilic attack. Careful optimization of reaction conditions is crucial to maximize the yield of the desired product.

Environmental and Safety Considerations

From an environmental perspective, both routes have their considerations. Route A utilizes THF, which is a more hazardous solvent than the isopropanol used in Route B. However, the bromination in Route A with NBS is generally considered "greener" than using elemental bromine, as it is a solid and easier to handle.[4] The waste stream from Route A will contain succinimide, while Route B will primarily generate sodium chloride. Both require appropriate waste management protocols.

Safety is a critical factor in process selection. The handling of sodium hydride in Route A and sodium metal in Route B requires stringent safety protocols to prevent fires. Large-scale bromination reactions must be carefully controlled to manage the exothermicity.[5] A thorough process safety assessment is essential before scaling up either route.

Conclusion and Recommendation

For laboratory-scale synthesis where yield and purity are the primary drivers, Route A, the "Hydroxy-Start" Pathway, is generally the superior choice. The higher overall yield and lower cost of the starting material often outweigh the disadvantages of a two-step process.

For industrial-scale production, the decision is more nuanced. While the one-step nature of Route B, the "Dichloro-Start" Pathway, is attractive from a process efficiency standpoint, the high cost of the starting material is a significant barrier. A thorough techno-economic evaluation would be necessary to determine if the savings in processing costs for Route B can offset the higher raw material expenditure. In many cases, the higher-yielding and more cost-effective starting material of Route A will make it the preferred option even at a larger scale, provided the two-step process can be efficiently streamlined.

Ultimately, the choice of synthetic route will depend on the specific priorities of the project, including budget, timeline, available equipment, and scale of production. This guide provides the foundational data and expert analysis to enable researchers and drug development professionals to make a well-informed and strategic decision.

References

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A Comparative Guide to the Biological Potential of 3-Bromo-2-isopropoxy-5-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Prospective Analysis for Drug Discovery and Development

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design. Within this vast chemical space, 3-Bromo-2-isopropoxy-5-methylpyridine emerges as a particularly promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. The strategic placement of a reactive bromine atom at the 3-position, a lipophilic isopropoxy group at the 2-position, and a methyl group at the 5-position offers a versatile platform for chemical modification and the potential for diverse biological activities. This guide provides a prospective comparison of the potential biological activities of compounds derived from this scaffold, drawing upon experimental data from structurally analogous compounds to inform future research and development.

This document is intended for researchers, scientists, and drug development professionals. It will provide a scientifically grounded, in-depth technical guide that explores the potential anticancer and antimicrobial activities of derivatives of 3-Bromo-2-isopropoxy-5-methylpyridine. By examining the structure-activity relationships of related compounds, we will outline a strategic approach to the design, synthesis, and evaluation of this novel class of molecules.

Strategic Derivatization: Unlocking Therapeutic Potential through Suzuki Coupling

The bromine atom at the 3-position of the pyridine ring is a key handle for introducing structural diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds.[1][2][3][4][5] This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, creating a library of novel 2-isopropoxy-3-aryl-5-methylpyridine derivatives.

The choice of the Suzuki coupling is based on its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast number of boronic acids and esters. This enables the systematic exploration of the chemical space around the pyridine core to optimize for specific biological activities.

Suzuki_Coupling_Workflow Start 3-Bromo-2-isopropoxy- 5-methylpyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling ArylBoronicAcid Aryl/Heteroaryl Boronic Acid/Ester ArylBoronicAcid->Coupling Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Coupling Base Base (e.g., K3PO4) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Product 2-Isopropoxy-3-aryl- 5-methylpyridine Derivatives Coupling->Product BiologicalScreening Biological Activity Screening Product->BiologicalScreening

Caption: Proposed workflow for the synthesis of 2-isopropoxy-3-aryl-5-methylpyridine derivatives via Suzuki-Miyaura cross-coupling.

Part 1: Comparative Analysis of Anticancer Activity

While no direct experimental data exists for the anticancer activity of derivatives of 3-Bromo-2-isopropoxy-5-methylpyridine, the broader class of substituted pyridines has shown significant promise in this area.[6][7][8][9][10][11] By analyzing the performance of structurally related compounds, we can establish a strong rationale for investigating the anticancer potential of this novel series.

Hypothesized Mechanism of Action and Key Structural Features

Many pyridine-containing compounds exert their anticancer effects through the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis. For the proposed 2-isopropoxy-3-aryl-5-methylpyridine derivatives, the 3-aryl substituent is expected to play a crucial role in target engagement. The nature of this aryl group (e.g., presence of electron-donating or -withdrawing groups, hydrogen bond donors/acceptors) will significantly influence the binding affinity and selectivity for specific biological targets.

Comparative Performance Data of Analogous Compounds

To provide a predictive framework, the following table summarizes the in vitro anticancer activity of various substituted pyridine and related heterocyclic derivatives against common cancer cell lines. This data, sourced from existing literature, will serve as a benchmark for evaluating the novel compounds.

Compound ClassRepresentative StructureCancer Cell LineIC50 (µM)Reference
2,3-Diaryl-3H-imidazo[4,5-b]pyridines(Structure not provided)K562 (Leukemia)Moderate Activity[6]
2-Arylquinolines6-substituted 2-phenylquinolinesPC3 (Prostate), HeLa (Cervical)8.3 - 34.34[9]
[6][12][13]triazolo[1,5-c]quinazolines3,4,5-trimethoxy-N'-[quinazolin-4(3H)-ylidene]benzohydrazideNCI-H522 (Lung), OVCAR-3 (Ovarian), MCF7 (Breast)0.34, 0.33, 0.52[7][10]
Pyrazolo[3,4-b]pyridine Analogues1,4,6-trisubstituted pyrazolo[3,4-b]pyridinesPC-3 (Prostate), MCF-7 (Breast)Varies with substitution[8]

Note: The provided IC50 values are for structurally related, but not identical, compounds. They are presented to illustrate the potential potency that could be achieved with the target scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of novel compounds.[14][15][16][17]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized 2-isopropoxy-3-aryl-5-methylpyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plates Start->Seed Treat Treat cells with 2-isopropoxy-3-aryl-5-methylpyridine derivatives Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End: Determine Cytotoxicity Analyze->End

Caption: A streamlined workflow of the MTT assay for evaluating the in vitro cytotoxicity of novel compounds.

Part 2: Comparative Analysis of Antimicrobial Activity

The pyridine scaffold is also a key component in many antimicrobial agents.[13][18][19][20][21][22][23] The proposed 2-isopropoxy-3-aryl-5-methylpyridine derivatives, with their diverse electronic and steric properties, represent a promising class of compounds for the development of new antibacterial and antifungal agents.

Hypothesized Mechanism of Action and Key Structural Features

The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the inhibition of essential enzymes (e.g., DNA gyrase, topoisomerase IV), disruption of cell membrane integrity, or interference with metabolic pathways. The lipophilicity conferred by the isopropoxy group and the nature of the 3-aryl substituent are expected to be critical determinants of antimicrobial potency and spectrum of activity.

Comparative Performance Data of Analogous Compounds

The following table presents the antimicrobial activity of structurally related pyridine and heterocyclic compounds against a panel of pathogenic bacteria and fungi. This data provides a basis for predicting the potential efficacy of the novel derivatives.

Compound ClassRepresentative StructureMicroorganismMIC (µg/mL)Reference
3-(5-Fluoropyridine-3-yl)-2-oxazolidinonesCompound 7jGram-positive bacteria0.25[13]
2-Alkoxy-3-cyanopyridines(Structure not provided)Various bacteria and fungiVaries with substitution[18]
para-Alkoxyphenylcarbamic acid esters(Structure not provided)Candida albicans0.20 - 3.13[21]
2-Pyrazolines(Structure not provided)Various bacteriaPromising binding affinities[22]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The values presented are for analogous compounds and serve as a predictive reference.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12][20][23][24][25]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.

  • Serial Dilution of Compounds: The synthesized 2-isopropoxy-3-aryl-5-methylpyridine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

MIC_Assay_Workflow Start Start: Prepare Microbial Inoculum Serial_Dilution Serially dilute compounds in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with microbial suspension Serial_Dilution->Inoculate Incubate Incubate plate under appropriate conditions Inoculate->Incubate Read_MIC Visually or spectrophotometrically determine the MIC Incubate->Read_MIC End End: Determine Antimicrobial Potency Read_MIC->End

Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While direct experimental evidence for the biological activity of derivatives of 3-Bromo-2-isopropoxy-5-methylpyridine is currently lacking, this prospective guide demonstrates their significant potential as a source of novel anticancer and antimicrobial agents. By leveraging established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, a diverse library of 2-isopropoxy-3-aryl-5-methylpyridine derivatives can be readily accessed.

The comparative analysis of structurally related compounds provides a strong rationale for prioritizing the evaluation of these novel molecules in well-established in vitro assays. The detailed protocols for the MTT and broth microdilution assays provided herein offer a clear and validated path for the initial biological characterization of these compounds.

Future research should focus on the synthesis of a focused library of derivatives with systematic variations in the 3-aryl substituent to establish clear structure-activity relationships. Promising lead compounds identified from these initial screens can then be advanced to more detailed mechanistic studies and in vivo evaluation. The exploration of this untapped chemical space holds considerable promise for the discovery of next-generation therapeutic agents.

References

  • Hancock, R. E. W. MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2021). European Journal of Medicinal Chemistry, 213, 113177.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(10), 765-772.
  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4323.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont.
  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][12][13]triazolo[1,5-c]quinazolines. (2019). Molecules, 24(18), 3326.

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Antimicrobial activity of the active synthesized compounds. (n.d.).
  • A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. (2007).
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Deriv
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Pharmaceuticals, 17(12), 1705.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2021). New Journal of Chemistry, 45(38), 17781-17796.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), e56588.
  • Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. (2006). Biologia, 61(4), 457-461.
  • Multi-Target In Silico Evaluation of New 2-Pyrazolines as Antimicrobial Agents. (2023). Molecules, 28(13), 5099.
  • Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][12][13]triazolo[1,5-c]quinazolines. (2019). Molecules, 24(18), 3326.

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PubMed.
  • MTT Cell Assay Protocol. (n.d.). T. Horton Checkpoint lab/protocols/MTT.
  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2023). Arabian Journal of Chemistry, 16(1), 104415.

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A Comparative Guide to the Strategic Use of 3-Bromo-2-isopropoxy-5-methylpyridine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic incorporation of substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in a vast array of bioactive molecules. Among the plethora of available building blocks, 3-Bromo-2-isopropoxy-5-methylpyridine stands out as a highly functionalized and versatile reagent. Its specific substitution pattern offers chemists precise control over subsequent transformations, making it an invaluable tool for constructing complex molecular architectures.

This guide provides an in-depth comparison of synthetic strategies that leverage 3-Bromo-2-isopropoxy-5-methylpyridine against alternative de novo ring synthesis methodologies. We will explore the causality behind experimental choices, present detailed protocols, and offer quantitative comparisons to inform your synthetic planning.

Case Study: Suzuki-Miyaura Coupling for Biaryl Pyridine Synthesis

The most powerful and direct application of 3-Bromo-2-isopropoxy-5-methylpyridine is in transition-metal-catalyzed cross-coupling reactions. The bromine atom at the C3 position provides a reliable handle for forming new carbon-carbon bonds, while the isopropoxy and methyl groups direct reactivity and modulate the electronic properties of the ring.

Expertise & Experience: The choice to use a pre-functionalized pyridine ring like 3-Bromo-2-isopropoxy-5-methylpyridine is often driven by a desire for a convergent and highly predictable synthetic route. This approach minimizes the need for late-stage functionalization, which can be fraught with challenges related to regioselectivity and functional group tolerance. The Suzuki-Miyaura coupling is particularly favored due to its mild reaction conditions, broad functional group compatibility, and the commercial availability of a vast library of boronic acids and esters.[1][2] The isopropoxy group at the C2 position is sterically bulky enough to potentially influence the conformation of the final molecule and is generally stable under these coupling conditions.

Key Transform: Suzuki-Miyaura Cross-Coupling

The central transformation is the palladium-catalyzed reaction between 3-Bromo-2-isopropoxy-5-methylpyridine and an arylboronic acid to yield a 3-aryl-2-isopropoxy-5-methylpyridine derivative. This reaction is a cornerstone of modern C-C bond formation.[3]

G Pyridine 3-Bromo-2-isopropoxy- 5-methylpyridine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pyridine->Catalyst Oxidative Addition BoronicAcid Arylboronic Acid (Ar-B(OH)₂) Base Base (e.g., K₃PO₄, Na₂CO₃) BoronicAcid->Base Activation Product 3-Aryl-2-isopropoxy- 5-methylpyridine Catalyst->Product Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings on bromopyridine substrates.[4]

  • Vessel Preparation: To an oven-dried Schlenk flask, add 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Comparative Approach: De Novo Pyridine Ring Synthesis

An alternative to functionalizing a pre-existing pyridine ring is to construct it from acyclic precursors. This de novo approach offers flexibility in accessing substitution patterns that may not be readily available from commercial starting materials. One of the classic and most adaptable methods is based on the condensation of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia source.[5]

Expertise & Experience: The decision to pursue a de novo synthesis is often made when the required building blocks are not commercially available or are prohibitively expensive. This strategy provides complete control over the placement of substituents. However, it often involves more linear steps and can be lower yielding overall compared to a convergent cross-coupling approach. The key challenge lies in the efficient synthesis of the acyclic precursors with the correct functionality in place.

Key Transform: Hantzsch-Type Pyridine Synthesis (Modified)

A modified Hantzsch synthesis or related condensation reaction can be used to construct the pyridine core. This involves the reaction of a β-ketoester, an aldehyde, and an enamine (or ammonia equivalent) followed by an oxidation step to form the aromatic ring.[6]

G cluster_process Reaction Sequence Ketoester β-Ketoester Condensation Michael Addition & Condensation Ketoester->Condensation Enone α,β-Unsaturated Ketone (Enone) Enone->Condensation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Oxidation Oxidation (e.g., with CAN or air) Cyclization->Oxidation Product Substituted Pyridine Oxidation->Product

Caption: General workflow for a de novo pyridine synthesis.

Detailed Experimental Protocol: De Novo Synthesis

This protocol describes a general procedure for a multicomponent reaction to form a substituted pyridine ring.

  • Reaction Setup: In a round-bottom flask, combine the α,β-unsaturated ketone (1.0 equiv), the β-ketoester (1.0 equiv), and ammonium acetate (NH₄OAc, 1.5 equiv) in ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 12-24 hours. Monitor the formation of the dihydropyridine intermediate by TLC or LC-MS.

  • Oxidation: After the initial condensation and cyclization, add an oxidizing agent. For example, add a solution of ceric ammonium nitrate (CAN, 2.0 equiv) in water portion-wise to the reaction mixture at room temperature.

  • Workup: After the oxidation is complete (as indicated by a color change and TLC analysis), concentrate the reaction mixture to remove the ethanol. Add water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Performance Comparison: Building Block vs. De Novo Synthesis

The choice between these two fundamental strategies depends on a variety of factors, from the specific target molecule to the practical constraints of the laboratory.

Metric Strategy 1: Suzuki Coupling with 3-Bromo-2-isopropoxy-5-methylpyridine Strategy 2: De Novo Ring Synthesis Rationale & Justification
Overall Yield Typically higher (60-95% for the coupling step)Variable, often lower (20-60% over multiple steps)The Suzuki coupling is a single, highly optimized transformation. De novo syntheses are multi-step and can suffer from cumulative yield loss.
Step Count Low (Convergent)High (Linear)A convergent approach joins complex fragments late in the synthesis, leading to higher overall efficiency.
Predictability HighModerate to LowCross-coupling reactions are generally well-understood and predictable. Multi-component condensations can sometimes yield unexpected side products.
Substrate Scope Very Broad (depends on available boronic acids)Broad (depends on available acyclic precursors)The commercial availability of boronic acids is vast.[1] Synthesizing complex acyclic precursors for de novo routes can be a significant undertaking in itself.
Cost-Effectiveness Potentially higher initial cost for the building blockLower cost for simple, bulk starting materialsHighly functionalized building blocks can be expensive. However, the cost may be offset by higher yields and fewer synthetic steps, reducing labor and solvent costs.
Access to Analogs Excellent for varying the aryl group at C3Excellent for varying any position on the ringThe Suzuki approach is ideal for exploring structure-activity relationships (SAR) at the coupling site. The de novo approach is better for fundamental changes to the pyridine core itself.

Conclusion

3-Bromo-2-isopropoxy-5-methylpyridine is a powerful and strategic building block for the synthesis of complex molecules. Its primary utility lies in enabling highly efficient and predictable convergent syntheses, particularly through Suzuki-Miyaura cross-coupling reactions. This approach is often superior in terms of yield, step economy, and predictability when compared to more traditional, linear de novo ring construction methods.

However, de novo synthesis remains an indispensable tool, especially when the desired substitution pattern is inaccessible through functionalization of a pre-formed ring or when exploring novel chemical space. The ultimate choice of strategy must be guided by a careful analysis of the specific synthetic target, the availability of starting materials, and the overall goals of the research program. By understanding the relative merits of each approach, researchers can make more informed and effective decisions in the design and execution of their synthetic routes.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 3-bromo-5-methylpyridine. (2017). Patsnap.
  • Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (2009). Google Patents.
  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (2020). Google Patents.
  • De Novo Synthesis of Substituted Pyridines. (2014). Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. Available at: [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2020). National Institutes of Health. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2021). RSC Publishing. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2009). ACS Publications. Available at: [Link]

  • A possible mechanism for the synthesis of substituted pyridines. ResearchGate. Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]

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A Strategic Guide to Pyridine Synthesis: Evaluating Alternatives to 3-Bromo-2-isopropoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The synthesis of highly functionalized pyridines is therefore a critical endeavor. 3-Bromo-2-isopropoxy-5-methylpyridine represents a common and versatile building block, primarily utilized in transition-metal-catalyzed cross-coupling reactions to introduce molecular complexity.

However, reliance on a single building block can limit synthetic flexibility, introduce cost inefficiencies, and hinder access to novel chemical space. This guide provides an in-depth comparison of alternative building blocks and synthetic strategies to 3-Bromo-2-isopropoxy-5-methylpyridine, offering a broader toolkit for the synthesis of 2,3,5-trisubstituted pyridines. We will explore the nuances of halogen modulation in cross-coupling, the strategic power of building the ring from the ground up (de novo synthesis), and the atom-economical elegance of C-H functionalization.

The Benchmark: Reactivity of 3-Bromo-2-isopropoxy-5-methylpyridine

3-Bromo-2-isopropoxy-5-methylpyridine is a valuable synthon due to the reactivity of the C-Br bond at the 3-position, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The isopropoxy group at C2 and the methyl group at C5 are common motifs in bioactive molecules and serve to modulate the electronic properties and steric environment of the pyridine ring.

A typical application involves the Suzuki-Miyaura coupling to form a C-C bond, a foundational transformation in drug discovery.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-2-isopropoxy-5-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a round-bottom flask, add 3-Bromo-2-isopropoxy-5-methylpyridine, the arylboronic acid, and K₂CO₃.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed Toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl pyridine.

The causality behind this experimental design lies in the established mechanism of the Suzuki-Miyaura coupling. The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the desired product is formed, and the catalyst is regenerated.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)L2-X R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)L2-Ar' R-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Alternative Strategy 1: Halogen Modulation in Cross-Coupling

A straightforward alternative to the bromo- derivative involves using the corresponding chloro- or iodo-pyridines. The choice of halogen has significant implications for reactivity, catalyst selection, and cost.

  • 3-Iodo-2-isopropoxy-5-methylpyridine: The C-I bond is the most reactive towards oxidative addition. This allows for milder reaction conditions (lower temperatures, shorter reaction times) and can be advantageous for sensitive substrates. However, iodo- aza-aromatics are often more expensive and less stable than their bromo- or chloro- counterparts.

  • 3-Chloro-2-isopropoxy-5-methylpyridine: The C-Cl bond is the least reactive and typically requires more sophisticated catalytic systems (e.g., catalysts with electron-rich, bulky phosphine ligands like SPhos or XPhos) and higher temperatures to achieve efficient coupling. The primary advantage is the significantly lower cost and wider availability of chlorinated starting materials.

Halogen (X)Relative ReactivityTypical Catalyst SystemConditionsCost
I HighPd(PPh₃)₄, Pd(OAc)₂80-100 °C, 2-8 hHigh
Br MediumPd(PPh₃)₄, Pd₂(dba)₃/ligand100-110 °C, 8-16 hMedium
Cl LowPd₂(dba)₃/SPhos, PEPPSI™110-140 °C, 12-24 hLow
Table 1: Comparison of 3-Halopyridines in Suzuki-Miyaura Coupling.

Expert Insight: The choice of halogen is a trade-off between reactivity and cost. For initial library synthesis where speed and substrate scope are paramount, the iodo- derivative might be preferred. For large-scale synthesis, process chemists will invest the effort to develop a robust protocol using the more economical chloro-pyridine.

Alternative Strategy 2: De Novo Synthesis of the Pyridine Ring

Constructing the pyridine ring from acyclic precursors offers unparalleled flexibility in accessing diverse substitution patterns that may be difficult or impossible to achieve through functionalization of a pre-existing ring. A variety of methods exist, such as the Hantzsch, Bohlmann-Rahtz, and Krohnke syntheses. More modern approaches often involve transition-metal-catalyzed cascade reactions.

One powerful strategy involves the [4+2] cycloaddition of an electron-rich diene with a nitrile, or a cascade reaction involving α,β-unsaturated ketones.

Representative Experimental Protocol: Copper-Catalyzed Cascade Synthesis

This protocol describes a modular synthesis of a highly substituted pyridine via a copper-catalyzed cascade reaction of an alkenylboronic acid and an α,β-unsaturated ketoxime.

Materials:

  • (E)-1-phenylprop-1-en-1-ylboronic acid (1.2 equiv)

  • (E)-4-(dimethylamino)but-3-en-2-one O-pentafluorobenzoyl oxime (1.0 equiv)

  • Cu(OAc)₂ (0.1 equiv)

  • 1,4-Dioxane

Procedure:

  • In a sealed tube, combine the ketoxime O-pentafluorobenzoate, the alkenylboronic acid, and Cu(OAc)₂.

  • Add 1,4-dioxane as the solvent.

  • Seal the tube and heat the mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the polysubstituted pyridine.

Causality: This reaction proceeds through a novel copper-catalyzed C-N cross-coupling to form a 3-azatriene intermediate. This intermediate then undergoes a 6π-electrocyclization followed by aerobic oxidation to furnish the aromatic pyridine ring. This method allows for the strategic placement of substituents by simply changing the starting materials.

De_Novo_Synthesis cluster_reactants Reactants Ketoxime α,β-Unsaturated Ketoxime Cu_Catalyzed_Coupling Cu-Catalyzed C-N Coupling Ketoxime->Cu_Catalyzed_Coupling Alkenylboronic_Acid Alkenylboronic Acid Alkenylboronic_Acid->Cu_Catalyzed_Coupling Azatriene_Intermediate 3-Azatriene Intermediate Cu_Catalyzed_Coupling->Azatriene_Intermediate Electrocyclization 6π-Electrocyclization Azatriene_Intermediate->Electrocyclization Dihydropyridine Dihydropyridine Intermediate Electrocyclization->Dihydropyridine Oxidation Aerobic Oxidation Dihydropyridine->Oxidation Pyridine_Product Substituted Pyridine Oxidation->Pyridine_Product

Caption: Workflow for a modular de novo pyridine synthesis via a cascade reaction.

Alternative Strategy 3: C-H Functionalization

Directly converting a C-H bond into a C-C or C-X bond is a highly desirable transformation as it avoids the need for pre-functionalized substrates, thus improving step- and atom-economy. While the C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring, significant progress has been made.

For a molecule like 2-isopropoxy-5-methylpyridine, direct C-H functionalization at the 3-position would be an ideal alternative to starting with the bromo-derivative. This can often be achieved through directed metalation or transition-metal-catalyzed reactions where a directing group guides the catalyst to a specific C-H bond.

Conceptual Protocol: Directed C-H Arylation

This conceptual protocol is based on Rhodium-catalyzed C-H activation, where the pyridine nitrogen can act as a directing group.

Materials:

  • 2-isopropoxy-5-methylpyridine (1.0 equiv)

  • Aryl Halide (e.g., Iodobenzene) (1.5 equiv)

  • [Rh(cod)Cl]₂ (0.025 equiv)

  • P(OPh)₃ (0.1 equiv)

  • K₂CO₃ (2.0 equiv)

  • NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Combine 2-isopropoxy-5-methylpyridine, the aryl halide, and K₂CO₃ in a reaction vessel.

  • Add the Rhodium catalyst and the phosphite ligand.

  • Add NMP as the solvent.

  • Degas the mixture and heat to 130-150 °C for 24-48 hours.

  • Monitor the reaction for the formation of the 3-arylated product.

  • Workup and purify as per standard procedures.

Expert Insight: Regioselectivity is the primary challenge in pyridine C-H functionalization. While C2-functionalization is often favored, specific ligand and catalyst combinations are being developed to target other positions. This remains an active area of research, but for certain substrates, it can provide the most efficient route to the desired product.

CH_Activation Pyridine_Substrate 2-isopropoxy-5-methylpyridine Catalyst_Coordination Coordination of Pyridine to Metal Catalyst (M) Pyridine_Substrate->Catalyst_Coordination Directed_CH_Activation Directed C-H Activation at C3 (or C2) Catalyst_Coordination->Directed_CH_Activation Metallacycle Metallacycle Intermediate Directed_CH_Activation->Metallacycle Reductive_Elimination Reductive Elimination Metallacycle->Reductive_Elimination Oxidative Addition of Coupling Partner Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Reductive_Elimination Functionalized_Pyridine 3-Functionalized Pyridine Reductive_Elimination->Functionalized_Pyridine

Caption: Conceptual workflow for directed C-H functionalization of a pyridine substrate.

Summary and Strategic Recommendations

The choice of building block and synthetic strategy for accessing functionalized pyridines is a multi-faceted decision that depends on the project goals, scale, and available resources.

StrategyKey AdvantagesKey DisadvantagesBest For...
Cross-Coupling (Br) Reliable, well-established, good balance of reactivity and cost.Requires pre-functionalization.General purpose, lead optimization.
Cross-Coupling (Cl) Very low cost, readily available starting materials.Requires harsh conditions, specialized catalysts.Process development, large-scale synthesis.
Cross-Coupling (I) High reactivity, mild conditions.High cost, potential instability.Rapid library synthesis, sensitive substrates.
De Novo Synthesis High flexibility, access to novel analogs, convergent.Can be lower yielding, longer linear sequence.Scaffold hopping, exploring new chemical space.
C-H Functionalization Atom- and step-economical, avoids pre-functionalization.Regioselectivity can be challenging, scope may be limited.Late-stage functionalization, green chemistry initiatives.
Table 2: Strategic Comparison of Pyridine Synthesis Methodologies.

While 3-Bromo-2-isopropoxy-5-methylpyridine remains a workhorse in the synthesis of 2,3,5-trisubstituted pyridines, a modern synthetic chemist should consider the full range of available alternatives. For cost-driven, large-scale campaigns, developing a robust protocol from the analogous chloro-pyridine is often the most prudent path. For discovery programs focused on generating novel intellectual property, de novo synthesis provides unparalleled opportunities to create unique scaffolds. Finally, as the field of C-H activation matures, it will undoubtedly become a dominant strategy for the efficient and elegant construction of these vital heterocyclic compounds. A thorough understanding of these competing and complementary strategies is essential for any researcher aiming to synthesize the next generation of pyridine-containing therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Larsen, E. R., & Gevorgyan, V. (2016). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 138(49), 15865–15875. [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Jolliffe, J. D., & Bull, J. A. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11092. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]

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  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Angewandte Chemie International Edition, 51(36), 8960-9009. [Link]

  • Thompson, A. S., et al. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 60(9), 2852–2862. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 116(15), 8373–8433. [Link]

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

  • Mondal, S., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4945. [Link]

  • Kumar, V., & Van der Eycken, E. V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 762-802. [Link]

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  • Kumar, A., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-2-isopropoxy-5-methylpyridine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, novel pyridine derivatives like 3-Bromo-2-isopropoxy-5-methylpyridine are instrumental. However, their unique chemical structures necessitate a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, offering a comprehensive operational and safety framework grounded in the principles of chemical causality and risk mitigation. Our objective is to empower researchers with the knowledge to not only handle this compound safely but to cultivate a culture of intrinsic safety within their laboratories.

Hazard Identification: An Inductive Approach to Safety

Based on the known hazards of similar chemical entities, we can infer the potential risks associated with 3-Bromo-2-isopropoxy-5-methylpyridine. The presence of a brominated pyridine core suggests a profile characterized by irritant properties and potential toxicity.

Table 1: Inferred Hazard Classification for 3-Bromo-2-isopropoxy-5-methylpyridine

Hazard ClassInferred ClassificationRationale based on Analogous Compounds
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Analogues like 3-Bromo-5-methylpyridine and 5-Bromo-3-hydroxy-2-methylpyridine are classified as harmful if swallowed[1][2].
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Pyridine derivatives frequently exhibit skin irritant properties[2][3][4].
Serious Eye Damage/IrritationCategory 1 or 2 (Causes serious eye damage/irritation)Brominated pyridines are known to cause serious eye irritation or damage[1][2][3][4].
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Inhalation of pyridine-based compounds can lead to respiratory tract irritation[2][3].

The Cornerstone of Safety: Engineering Controls and a Hierarchy of Protection

Before any personal protective equipment is considered, the primary defense lies in robust engineering controls. The volatility of pyridine and its derivatives, though not always high, mandates specific environmental controls to minimize inhalation exposure.

Primary Engineering Control: The Chemical Fume Hood All handling of 3-Bromo-2-isopropoxy-5-methylpyridine, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[5] The rationale is twofold: it provides a physical barrier against splashes and effectively captures and exhausts vapors, preventing systemic exposure.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for rigorous engineering controls but is a critical final barrier to exposure. The selection of appropriate PPE must be deliberate and based on the specific hazards of the material being handled.

Table 2: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.[6]
Hand Protection Nitrile or Neoprene glovesPyridine and its derivatives can be absorbed through the skin. Nitrile gloves offer good resistance to a range of chemicals, including many solvents and pyridine-based compounds.[5][7] For prolonged or immersive contact, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use.[6] Double-gloving is recommended for enhanced protection.[8]
Body Protection A fully buttoned, long-sleeved lab coatA lab coat protects the skin and personal clothing from accidental spills and contamination. Ensure it is made of a suitable material and is kept clean.[7]
Respiratory Protection NIOSH-approved respirator (if necessary)While all work should be performed in a fume hood, a respirator may be required in situations where engineering controls are not sufficient or during a large spill clean-up.[6] The type of cartridge should be appropriate for organic vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Pre-Handling Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all PPE : Ensure all necessary PPE is readily available and in good condition.

  • Locate Emergency Equipment : Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills : Have a spill kit with appropriate absorbent material (e.g., sand, vermiculite) readily accessible.[1]

Handling Procedure
  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood : Conduct all manipulations of the compound inside a chemical fume hood.

  • Avoid Inhalation and Contact : Handle the material carefully to avoid generating dust or aerosols. Prevent any contact with skin, eyes, and clothing.[9]

  • Container Management : Keep containers of 3-Bromo-2-isopropoxy-5-methylpyridine securely sealed when not in use to prevent the release of vapors.[1]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[1]

Storage

Store 3-Bromo-2-isopropoxy-5-methylpyridine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The container should be clearly labeled with the chemical name and associated hazards.

Emergency Response Plan: Immediate and Effective Actions

In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.

In Case of Exposure
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][12]

In Case of a Spill
  • Evacuate : Immediately evacuate the area and alert nearby personnel.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For a small spill, and if properly trained, contain the spill using an inert absorbent material like sand or vermiculite.[1]

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

  • Large Spills : For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 3-Bromo-2-isopropoxy-5-methylpyridine must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed, and appropriate container.

  • Segregation : Do not mix this waste with other waste streams unless directed to do so by your institution's environmental health and safety department.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's approved channels. This typically involves a licensed chemical waste disposal company.[2][3]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the recommended workflows.

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Verify Fume Hood & Emergency Equipment PPE_Check Inspect & Don PPE Prep->PPE_Check Handling Work Inside Fume Hood PPE_Check->Handling Storage Securely Seal Container Handling->Storage Doff_PPE Properly Doff PPE Storage->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: A streamlined workflow for the safe handling of 3-Bromo-2-isopropoxy-5-methylpyridine.

Emergency_Response cluster_exposure Exposure cluster_spill Spill Spill Spill or Exposure Occurs Evacuate_Person Remove from Source Spill->Evacuate_Person Evacuate_Area Evacuate & Alert Spill->Evacuate_Area First_Aid Administer First Aid (Flush Skin/Eyes, Fresh Air) Evacuate_Person->First_Aid Medical Seek Immediate Medical Attention First_Aid->Medical Assess Assess Spill Size Evacuate_Area->Assess Small_Spill Contain & Clean (If Trained) Assess->Small_Spill Small Large_Spill Contact Emergency Response Assess->Large_Spill Large

Caption: Decision-making flowchart for emergency response to a spill or exposure event.

References

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]

  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of Washington - Environmental Health & Safety. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • myUSF. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.